Triethylbenzene
Description
Contextualization of Triethylbenzene (B13742051) Isomers within Aromatic Hydrocarbon Chemistry
This compound isomers, with the chemical formula C₁₂H₁₈, are alkylbenzenes characterized by a benzene (B151609) ring substituted with three ethyl groups. ontosight.aiontosight.ainih.gov As aromatic hydrocarbons, they exhibit the classic properties of this class of compounds, including a planar ring structure and delocalized pi-electron systems, which confer significant stability. libretexts.org The position of the three ethyl groups on the benzene ring gives rise to three distinct isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). haz-map.com The arrangement of these alkyl groups influences the molecule's symmetry, physical properties, and reactivity, making them interesting subjects for comparative studies within the broader context of substituted aromatic compounds. publisso.de Their chemistry is largely dictated by the interplay between the aromatic ring and the activating, electron-donating ethyl substituents.
Historical Development of Key Research Areas Pertaining to this compound
The study of alkylated benzenes has been a cornerstone of organic chemistry since the 19th century. While early research focused on simpler homologues like toluene (B28343) and the xylenes (B1142099), the investigation into more complex structures such as this compound gained momentum with the development of synthetic methods like the Friedel-Crafts alkylation. wikipedia.org This reaction, discovered in 1877, provided a viable pathway for the synthesis of this compound isomers by reacting benzene with an ethylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. ontosight.aiwikipedia.org Foundational research also involved the isolation and characterization of these compounds from natural sources like coal tar and petroleum. wikipedia.org Over the decades, research has evolved from basic synthesis and characterization to more sophisticated applications, including their use in studying reaction mechanisms and catalysis.
Contemporary Significance of this compound as a Model Compound in Fundamental and Applied Chemical Research
In modern chemical research, this compound isomers are valuable as model compounds. Their well-defined structures and predictable reactivity make them ideal for studying fundamental chemical processes. For instance, the transalkylation of 1,3,5-triethylbenzene with ethylbenzene (B125841) over zeolite catalysts is a widely studied reaction to understand catalytic processes and optimize the production of other valuable chemicals like diethylbenzene. The symmetrical nature of 1,3,5-triethylbenzene, in particular, makes it a useful building block in supramolecular chemistry, where it can act as a rigid scaffold for organizing molecular-recognition elements. chemicalbook.com Furthermore, the study of all three isomers provides a comprehensive understanding of the behavior of complex hydrocarbon mixtures found in fuels and industrial solvents.
Overview of Isomeric Forms and their Distinct Research Implications (1,2,3-, 1,2,4-, 1,3,5-Triethylbenzene)
The three isomers of this compound each possess unique structural characteristics that lead to different research applications.
1,2,3-Triethylbenzene: This isomer, with its adjacent ethyl groups, is often studied in the context of the properties and reactions of substituted aromatic hydrocarbons. ontosight.ai Its structure makes it a subject of interest in quantitative structure-property relationship (QSPR) modeling. researchgate.net
1,2,4-Triethylbenzene: This asymmetrically substituted isomer is a component of fossil fuels and is used in the synthesis of ethyl derivatives of indan (B1671822) and tetralin. cymitquimica.com It also serves as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals. ontosight.ai Due to the arrangement of its ethyl groups, it has been investigated for its specific metabolic pathways and neurotoxic effects, which differ from its isomers. publisso.de
1,3,5-Triethylbenzene: Also known as symmetrical this compound, this isomer is particularly important in the synthesis of di- and trinucleating ligands. wikipedia.org Its high symmetry makes it a valuable template in supramolecular chemistry for creating tripodal receptors, for example, in the recognition of carbohydrates. chemicalbook.com Derivatives of 1,3,5-triethylbenzene, such as 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834), are used to create complex tripodal molecules. rsc.org
The distinct properties of each isomer are summarized in the table below.
| Property | 1,2,3-Triethylbenzene | 1,2,4-Triethylbenzene | 1,3,5-Triethylbenzene |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |
| Molar Mass (g·mol⁻¹) | 162.27 | 162.27 | 162.27 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point (°C) | - | 217-218 ontosight.ai | 215 wikipedia.org |
| Melting Point (°C) | - | -23.6 ontosight.ai | -66.5 wikipedia.org |
| Density (g·cm⁻³) | - | - | 0.862 wikipedia.org |
| Solubility in water | Insoluble ontosight.ai | Insoluble ontosight.ai | Practically insoluble wikipedia.org |
| Solubility in organic solvents | Soluble ontosight.ai | Soluble ontosight.ai | Soluble wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
25340-18-5 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,3-triethylbenzene |
InChI |
InChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
VIDOPANCAUPXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CC |
boiling_point |
421 °F at 760 mmHg (USCG, 1999) |
density |
0.861 at 68 °F (USCG, 1999) - Less dense than water; will float Vapor density (Air= 1): 5.6 /1,3,5-Triethylbenzene/ |
flash_point |
181 °F (USCG, 1999) |
physical_description |
Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) |
solubility |
INSOL IN WATER; SOL IN ALC, ETHER |
vapor_pressure |
1.55 mmHg (USCG, 1999) 61.0-69.9 mmHg @ 20 °C |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Triethylbenzene Isomers
Catalytic Alkylation Approaches for Triethylbenzene (B13742051) Synthesis
The synthesis of this compound is predominantly achieved through the alkylation of benzene (B151609) with ethylene (B1197577). This process, while often aimed at producing ethylbenzene (B125841), invariably generates polyethylated byproducts, including various isomers of this compound. google.comijcea.org The control and optimization of this process are critical for maximizing the yield of desired products.
Friedel-Crafts Alkylation: Mechanistic Insights and Catalytic Systems
The Friedel-Crafts alkylation is a fundamental organic reaction utilized for attaching alkyl groups to aromatic rings. mt.com In the context of this compound synthesis, it involves the reaction of benzene with an excess of an ethylating agent, typically ethylene, in the presence of a catalyst. google.comgoogle.com The reaction proceeds via electrophilic aromatic substitution, where an ethyl group replaces a hydrogen atom on the benzene ring. mt.com Successive alkylation steps lead to the formation of ethylbenzene, followed by diethylbenzene, and subsequently this compound. ijcea.orggoogle.com
The catalysts in Friedel-Crafts alkylation are typically strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com These catalysts function by activating the ethylating agent. For instance, when using an alkyl halide, the Lewis acid helps in the formation of a carbocation, which then acts as the electrophile. mt.com In the case of alkylation with ethylene, the Lewis acid polarizes the double bond, facilitating the attack by the benzene ring.
Brønsted acids can also catalyze the alkylation reaction. In zeolite catalysts, which are widely used in industrial applications, the acidic sites can be of both Brønsted and Lewis types. mdpi.com Brønsted acid sites, which are proton-donating sites, can protonate ethylene to form an ethyl cation, which then alkylates the benzene ring. mdpi.com The interplay between Lewis and Brønsted acidity within a catalyst can significantly influence its activity and selectivity. researchgate.netresearchgate.net The design of catalysts with a specific balance of Brønsted and Lewis acid sites is an active area of research to optimize the production of specific alkylaromatics. rsc.org
The yield of this compound and the selectivity towards specific isomers are highly dependent on several reaction parameters. Key factors include temperature, pressure, and the molar ratio of benzene to ethylene. ijcea.orgd-nb.info
Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions like cracking and isomerization. researchgate.net For instance, in the alkylation of benzene with ethylene, the reaction is exothermic, and controlling the temperature is crucial to prevent runaway reactions and manage product distribution. ijcea.org
Pressure: The reaction pressure is another critical parameter, especially when using a gaseous reactant like ethylene. Higher pressures increase the concentration of ethylene in the liquid phase, which can favor the formation of polyalkylated products like this compound. ijcea.org
Benzene to Ethylene Molar Ratio: A high benzene-to-ethylene molar ratio is typically employed to favor the production of monoalkylated product (ethylbenzene) and suppress the formation of polyalkylated benzenes. google.comd-nb.info Conversely, a lower benzene-to-ethylene ratio would increase the likelihood of multiple alkylations, leading to higher yields of diethylbenzene and this compound. d-nb.info
The following table summarizes the typical conditions for the liquid-phase alkylation of benzene with ethylene, which can be adjusted to influence the yield of this compound.
| Parameter | Typical Value/Range | Influence on this compound Yield |
| Temperature | 80 - 130 °C | Higher temperatures can increase polyalkylation but also side reactions. google.com |
| Pressure | Atmospheric to 0.15 MPa | Higher pressure increases ethylene concentration, favoring polyalkylation. google.com |
| Benzene/Ethylene Molar Ratio | ~3 (for ethylbenzene) | A lower ratio increases the yield of polyethylated products like this compound. google.com |
This table presents generalized conditions for Friedel-Crafts alkylation aimed at ethylbenzene production; modification of these parameters is necessary to target this compound.
Zeolite-Based Catalysis for this compound Production
In modern chemical production, traditional Lewis acid catalysts are often replaced by solid acid catalysts like zeolites. ijcea.org Zeolites are crystalline aluminosilicates with a well-defined microporous structure, offering advantages such as shape selectivity, high thermal stability, and reduced corrosion and environmental issues. itb.ac.idespublisher.com In the context of benzene alkylation, zeolites catalyze the reaction within their porous network. google.com this compound is often formed as a byproduct in ethylbenzene production units that utilize zeolite catalysts. google.com It can also be a feedstock in transalkylation reactions with benzene to produce more ethylbenzene, a reaction also catalyzed by zeolites. nih.govacs.org
Medium-pore zeolites, such as ZSM-5, possess a unique channel structure with pore diameters around 5.2–5.9 Å. umass.eduscielo.br This specific pore size imparts shape-selective properties, influencing which molecules can enter the pores and which transition states can form within them. scielo.br ZSM-5 has been extensively studied for various hydrocarbon transformations, including the transalkylation of 1,3,5-triethylbenzene (B86046) with ethylbenzene to produce diethylbenzene. researchgate.net
In the synthesis of this compound, the shape selectivity of ZSM-5 can influence the isomer distribution. The constrained environment within the zeolite pores can favor the formation of less bulky isomers. Research has shown that ZSM-5 is an effective catalyst for alkylation and related reactions, although its smaller pore size might limit the formation and diffusion of bulkier molecules like this compound compared to large-pore zeolites. researchgate.netespublisher.com
A study on the transalkylation of 1,3,5-triethylbenzene over ZSM-5 demonstrated the effect of reaction temperature on conversion and selectivity.
| Reaction Temperature (°C) | 1,3,5-TEB Conversion (%) | DEB Selectivity (%) |
| 350 | ~40 | ~17 |
| 500 | ~50 | ~36 (in presence of EB) |
Data adapted from a study on the transalkylation of 1,3,5-triethylbenzene (TEB) to produce diethylbenzene (DEB) over ZSM-5, indicating the reactivity of TEB over this zeolite type. researchgate.net
Large-pore zeolites, such as Y-type (FAU) and Beta (BEA), have larger pore openings (typically > 7 Å) and are well-suited for reactions involving bulkier molecules. nih.govespublisher.comresearchgate.net These zeolites are commonly employed in industrial processes for the alkylation of aromatics. espublisher.comnih.gov The larger internal spaces can more readily accommodate the formation of polyalkylated species like this compound. umass.edu
Influence of Zeolite Structure and Acidity on Isomer Distribution
The structure and acidity of zeolite catalysts play a pivotal role in the alkylation of benzene with ethylene or ethanol (B145695) to produce this compound, significantly influencing the distribution of the 1,2,4-, 1,3,5-, and 1,2,3-triethylbenzene isomers.
Zeolite Structure: The pore dimensions and channel architecture of zeolites exert a shape-selective control over the formation of different TEB isomers. Large-pore zeolites like Y, Beta, and Mordenite are often preferred over medium-pore zeolites such as ZSM-5 for the synthesis of bulky molecules like this compound. aidic.it This is because the larger pores reduce diffusion limitations for the reactants and products, thereby improving reaction rates. aidic.it For instance, in the ethylation of benzene with ethanol, SSZ-33, with its 12-12-10-ring channels, demonstrates high benzene conversion due to enhanced mass transport through its large pores. researchgate.net The channel structure also affects selectivity; zeolites with specific channel intersections can favor the formation of certain isomers. For example, in the alkylation of benzene with methanol, H-ZSM-5 synthesized with tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH) as a template shows higher activity because the framework aluminum, and thus the acid sites, are preferentially located at the channel intersections, providing sufficient space for the transition state complexes to form. mdpi.com
Zeolite Acidity: The acidity of the zeolite, encompassing both Brønsted and Lewis acid sites, is a critical factor. The concentration, strength, and ratio of these acid sites dictate the catalytic activity and selectivity. Generally, a higher concentration of acid sites leads to better catalyst performance. aidic.it However, excessively strong acid sites can promote undesirable side reactions like cracking and coking, leading to catalyst deactivation. aidic.it
The ratio of Brønsted to Lewis acid sites (B/L ratio) also influences the product distribution. For example, in the transalkylation of toluene (B28343) with 1,2,4-trimethylbenzene (B165218) over dealuminated Beta zeolites, a decrease in total acidity but an increase in the B/L ratio was observed. aidic.it This modification appeared to limit secondary reactions, reducing coking and improving the catalyst's lifespan. aidic.it Similarly, studies on Pt/hierarchical SSZ-32 catalysts have shown that increasing the ratio of weak to strong Brønsted acid sites can enhance the selectivity of isomerization reactions over cracking. mdpi.com
The interplay between zeolite structure and acidity is complex. For instance, dealumination of Y zeolites not only reduces the number of acid sites but can also create a more open structure, which can compensate for the loss of some acid sites by improving diffusion, leading to enhanced activity and stability. tsijournals.com
Interactive Table: Effect of Zeolite Properties on Product Selectivity
| Zeolite Type | Key Structural Feature | Key Acidity Feature | Impact on Selectivity |
| Large-pore (e.g., Y, Beta) | 12-membered ring pores | High acid site concentration | Reduced diffusion limitations, favoring bulky product formation. aidic.it |
| SSZ-33 | 12-12-10-ring channels | High acidity | High benzene conversion due to enhanced mass transport. researchgate.net |
| ZSM-5 (TPAOH template) | Al at channel intersections | More accessible acid sites | Higher activity in benzene alkylation. mdpi.com |
| Dealuminated Beta | Increased pore volume | Increased B/L ratio | Reduced coking and improved catalyst lifetime. aidic.it |
| Hierarchical SSZ-32 | Mesopores | Increased weak/strong Brønsted acid ratio | Enhanced isomerization selectivity over cracking. mdpi.com |
Non-Zeolitic Heterogeneous Catalysts for this compound
While zeolites are dominant in industrial alkylation processes, research into non-zeolitic heterogeneous catalysts continues, driven by the quest for more cost-effective, stable, and selective catalytic systems. These catalysts are typically solid acids and offer an alternative to traditional homogeneous catalysts, aligning with the principles of green chemistry. researchgate.net
Examples of non-zeolitic solid acid catalysts that have been explored for alkylation reactions, which are mechanistically similar to this compound synthesis, include:
Sulfated Zirconia: Known for its superacidic properties, it can be an effective catalyst for various acid-catalyzed reactions.
Heteropolyacids: These compounds, such as tungstophosphoric acid, possess strong Brønsted acidity and can be supported on various materials to create stable heterogeneous catalysts.
Ion-exchange Resins: Acidic resins like Nafion can catalyze alkylation reactions under milder conditions.
Metal Oxides: Modified metal oxides, such as alumina (B75360) or silica-alumina, can exhibit sufficient acidity for alkylation, although they are generally less active than zeolites.
The development of mesoporous materials, which are not necessarily zeolitic, also presents opportunities for synthesizing bulky molecules like this compound. These materials offer large surface areas and pore volumes, which can enhance catalytic activity by improving accessibility to active sites. mdpi.com
Homogeneous Catalysis in this compound Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents the traditional approach to Friedel-Crafts alkylation. matec-conferences.orgsavemyexams.com For the synthesis of this compound, this typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkylating agent like ethyl bromide in a suitable solvent. wikipedia.org
A classic example is the preparation of 1,3,5-triethylbenzene through the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of aluminum chloride. wikipedia.org
However, homogeneous catalysis suffers from several drawbacks, including:
Catalyst Separation: The catalyst is difficult to separate from the reaction mixture, leading to potential product contamination and loss of the catalyst.
Corrosion: Many homogeneous catalysts, like AlCl₃, are corrosive, requiring specialized and expensive equipment.
Waste Generation: The work-up procedure to remove the catalyst often generates significant amounts of acidic waste.
Despite these challenges, homogeneous catalysts can offer high activity and selectivity under specific conditions. osti.govrsc.org Research in this area is focused on developing more robust and recyclable homogeneous catalysts, such as metal complexes that can operate under milder conditions. osti.govrsc.org For instance, zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have been investigated as durable and robust homogeneous catalysts for related reactions. osti.govrsc.org
Selective Synthesis Strategies for Individual this compound Isomers
The selective synthesis of a specific this compound isomer is a significant challenge due to the multiple possible positions for ethyl group substitution on the benzene ring. Strategies to control this selectivity often involve exploiting regioselective pathways, understanding the balance between kinetic and thermodynamic control, and manipulating steric and electronic effects.
Regioselective Pathways to 1,3,5-Triethylbenzene
1,3,5-Triethylbenzene, also known as symmetric this compound, is a particularly interesting isomer. Several regioselective pathways have been explored for its synthesis:
Friedel-Crafts Alkylation: While traditional Friedel-Crafts alkylation of benzene with an ethylating agent tends to produce a mixture of isomers, under certain conditions, the formation of the thermodynamically most stable 1,3,5-isomer can be favored. wikipedia.org
Cyclotrimerization of Alkynes: A highly regioselective method for synthesizing 1,3,5-substituted benzenes is the cyclotrimerization of terminal alkynes. arkat-usa.org For the synthesis of 1,3,5-triethylbenzene, the cyclotrimerization of 1-butyne (B89482) can be employed. This reaction can be catalyzed by various systems, including p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), which offers a green and solvent-free approach. arkat-usa.org While metal catalysts like indium(III) have also been used, they can be expensive and may require harsh conditions. arkat-usa.org
Kinetic vs. Thermodynamic Control in Isomer Formation
The distribution of this compound isomers can be governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org
Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation of the different isomers. wikipedia.orgillinois.edu The isomer with the lowest activation energy for its formation will be the major product, known as the kinetic product. wikipedia.org
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and an equilibrium is established between the isomers. libretexts.orglibretexts.org The most thermodynamically stable isomer will be the major product, referred to as the thermodynamic product. libretexts.org
In the case of triethylbenzenes, the 1,3,5-isomer is generally the most thermodynamically stable due to the minimization of steric hindrance between the ethyl groups. Therefore, reaction conditions that favor thermodynamic control, such as higher temperatures and the presence of a catalyst that can facilitate isomerization, will lead to a higher proportion of 1,3,5-triethylbenzene in the product mixture.
Interactive Table: Kinetic vs. Thermodynamic Control in Isomer Synthesis
| Control Type | Reaction Conditions | Dominant Product | Rationale |
| Kinetic | Lower temperature, shorter reaction time | The isomer that forms fastest (lowest activation energy). wikipedia.orgillinois.edu | Reaction is essentially irreversible. libretexts.org |
| Thermodynamic | Higher temperature, longer reaction time | The most stable isomer (1,3,5-triethylbenzene). libretexts.orgmasterorganicchemistry.com | Reaction is reversible, allowing equilibrium to be reached. libretexts.org |
Control of Alkylation Site Selectivity through Steric and Electronic Effects
The regioselectivity of the ethylation of benzene to form this compound is influenced by both steric and electronic effects. numberanalytics.comacs.org
Electronic Effects: The ethyl groups already present on the benzene ring are activating and ortho-, para-directing for further electrophilic substitution. numberanalytics.com This means that after the first ethylation to form ethylbenzene, the second ethyl group is directed to the ortho and para positions, leading to 1,2- and 1,4-diethylbenzene. The third ethylation is then directed by the two existing ethyl groups.
Steric Effects: As more ethyl groups are added to the benzene ring, steric hindrance becomes increasingly important. numberanalytics.comacs.org The bulky ethyl groups can block certain positions, making them less accessible to the incoming electrophile. For example, the formation of 1,2,3-triethylbenzene is sterically hindered due to the proximity of the three adjacent ethyl groups. The formation of 1,3,5-triethylbenzene, where the ethyl groups are maximally separated, is sterically favored. researchgate.net
By carefully selecting the catalyst and reaction conditions, it is possible to manipulate the balance between electronic and steric effects to favor the formation of a particular isomer. For example, using a bulky catalyst might enhance the steric hindrance at the ortho positions, thereby increasing the selectivity towards the para- and meta-substituted products.
Advanced Reaction Engineering for this compound Synthesis
Reactor Design and Process Intensification Studies (e.g., Fixed-Bed, Fluidized-Bed, Riser Simulator)
The alkylation of benzene with ethylene is a highly exothermic reaction, making heat management a primary concern in reactor design. The selection of a reactor type is a trade-off between heat transfer efficiency, mass transfer characteristics, pressure drop, and catalyst handling.
Fixed-Bed Reactors: This is a conventional and widely implemented design for heterogeneous catalysis. In this configuration, the solid catalyst (typically zeolite pellets or extrudates) is packed into one or more tubes, and the reactants (liquid benzene and gaseous or liquid ethylene) flow through the catalyst bed. To manage the significant heat of reaction, multi-tubular reactors with a cooling medium circulating on the shell side are common. While mechanically simple and robust, fixed-bed reactors can suffer from intra-particle diffusion limitations and the formation of thermal "hot spots." These localized high-temperature zones can accelerate catalyst deactivation and promote undesirable side reactions, leading to a broader product distribution that includes higher polyethylbenzenes. Research has focused on optimizing bed dimensions and flow distribution to mitigate these effects.
Fluidized-Bed Reactors: In a fluidized-bed reactor, the reactant stream flows upward through the solid catalyst particles at a velocity sufficient to suspend them, creating a fluid-like mixture. This configuration offers superior heat transfer characteristics, resulting in a nearly isothermal temperature profile throughout the reactor. The excellent temperature control minimizes hot spots, thereby enhancing selectivity towards the desired this compound isomers and prolonging catalyst life. However, these reactors are more complex mechanically and can suffer from catalyst attrition due to particle collisions, requiring the use of mechanically robust catalyst formulations and downstream separation systems (cyclones) to capture entrained fines.
Riser Simulator Reactors: For high-activity catalysts where reactions occur in seconds, a riser simulator is an invaluable research tool that mimics the conditions of a commercial-scale riser reactor (common in fluid catalytic cracking). In this setup, the catalyst and reactants are contacted for very short, precisely controlled durations (typically 1-20 seconds) before being rapidly separated. Studies using riser simulators for benzene alkylation have demonstrated that certain highly active zeolite catalysts can achieve significant ethylene conversion with high selectivity to ethylbenzene and diethylbenzene at extremely short contact times. This is a key principle of process intensification, suggesting that smaller reactor volumes can be used to achieve high throughput, significantly reducing capital investment. The short contact time also minimizes the formation of heavy byproducts.
The following interactive table summarizes the key engineering characteristics of these reactor types for this compound synthesis.
| Parameter | Fixed-Bed Reactor | Fluidized-Bed Reactor | Riser Simulator (for study) |
|---|---|---|---|
| Heat Transfer | Moderate to Poor (potential for hot spots) | Excellent (near-isothermal) | Excellent (short contact time) |
| Mass Transfer | Can be limited by intra-particle diffusion | Good (high gas-solid mixing) | Very Good (high turbulence) |
| Pressure Drop | High, dependent on particle size and bed length | Low and relatively constant | Low |
| Catalyst Attrition | Low | High (requires robust catalyst) | High (used to test attrition resistance) |
| Primary Application | Liquid-phase alkylation with moderate activity catalysts | Vapor-phase alkylation with high activity catalysts | Catalyst screening and kinetic studies for high-throughput processes |
Continuous Flow Synthesis of this compound
Continuous flow processing has emerged as a superior alternative to traditional batch synthesis for the production of fine and commodity chemicals, including this compound. In a typical continuous flow setup, reactants are continuously pumped through a heated module containing the catalyst, often a packed-bed microreactor or a tube reactor.
The primary advantages of this approach include:
Enhanced Safety: The small reactor volume (low hold-up) significantly reduces the risk associated with handling reactive intermediates and managing the high exothermicity of the alkylation reaction.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in micro- and meso-scale reactors allows for extremely efficient heat removal and precise temperature control, preventing runaway reactions and improving product selectivity.
Process Control and Consistency: Steady-state operation ensures consistent product quality and yield, eliminating the batch-to-batch variability common in larger stirred-tank reactors.
Rapid Optimization: The small scale allows for rapid screening of process parameters such as temperature, pressure, reactant ratios, and flow rates, accelerating process development.
Research in this area has demonstrated the successful synthesis of TEB using zeolite-packed microreactors. For example, studies have shown that by precisely controlling the temperature at 250-300 °C and pressures sufficient to maintain a liquid or supercritical phase, high conversion of benzene can be achieved with controlled selectivity. The residence time, dictated by the flow rate and reactor volume, is a critical parameter for tuning the product distribution between ethylbenzene, diethylbenzene, and this compound.
Green Chemistry Principles Applied to this compound Synthesis
The synthesis of this compound is increasingly governed by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.
Solvent-Free or Low-Solvent Alkylation Systems
Traditional liquid-phase alkylation processes sometimes utilized inert solvents to help manage viscosity and heat transfer. However, these solvents add to process costs (separation and recovery) and contribute to volatile organic compound (VOC) emissions. Modern TEB synthesis overwhelmingly favors solvent-free systems. In these processes, one of the reactants, typically an excess of benzene, serves as the reaction medium. This approach offers several benefits:
It simplifies the process by eliminating the need for a separate solvent recovery unit.
It increases the effective concentration of one reactant, which can be manipulated to control reaction kinetics.
The excess benzene can also act as a heat sink, helping to absorb the heat of reaction and moderate temperature increases within the reactor.
The unreacted benzene is easily separated from the heavier ethylated products via distillation and recycled back to the reactor inlet, creating a closed-loop, low-waste system.
Utilization of Sustainable and Recyclable Catalytic Systems
The most significant green advancement in TEB synthesis has been the shift from traditional homogeneous catalysts to heterogeneous solid acid catalysts.
Traditional Catalysts: Legacy processes relied on corrosive and hazardous liquid acids like aluminum chloride (AlCl₃) or hydrofluoric acid (HF). These homogeneous catalysts are highly effective but present significant drawbacks: they are difficult to separate from the product stream, require neutralization steps that generate large quantities of toxic and corrosive waste (acidic sludge), and pose significant operational hazards.
Sustainable Solid Acid Catalysts: Modern processes almost exclusively use solid acid catalysts, primarily zeolites. Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Catalysts like Zeolite Y, Zeolite Beta, ZSM-5, and MCM-22 are highly effective for benzene alkylation. Their key advantages align perfectly with green chemistry principles:
Non-Corrosive: They are solid materials, eliminating the corrosion issues associated with liquid acids.
Recyclable: Being heterogeneous, they are easily separated from the liquid product stream by simple filtration or retained in a fixed-bed reactor, allowing for continuous reuse.
Regenerable: When the catalyst deactivates due to coke deposition, it can be regenerated in-situ by a controlled burn-off with air, restoring its activity for multiple cycles and extending its useful life.
Shape-Selectivity: The specific pore size and channel structure of certain zeolites (e.g., ZSM-5, MCM-22) can sterically hinder the formation of bulky polyethylated byproducts, thereby increasing selectivity towards the desired TEB isomers, particularly the symmetric 1,3,5-triethylbenzene.
The following table compares the environmental and operational characteristics of traditional versus modern catalytic systems for TEB synthesis.
| Feature | Traditional System (e.g., AlCl₃) | Modern System (e.g., Zeolite Beta) |
|---|---|---|
| Catalyst Phase | Homogeneous (Liquid) | Heterogeneous (Solid) |
| Corrosivity | Very High | Low / None |
| Separation from Product | Difficult (requires quenching and washing) | Easy (filtration or fixed bed) |
| Recyclability | No (consumed in process) | Yes (retained in reactor) |
| Waste Generation | High (large volumes of acidic sludge) | Minimal (coke during regeneration) |
| Regeneration | Not possible | Yes (in-situ via calcination) |
Waste Minimization and Atom Economy in this compound Processes
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. The ideal synthesis of 1,3,5-triethylbenzene from benzene and ethylene is an addition reaction:
C₆H₆ + 3 C₂H₄ → C₁₂H₁₈
The theoretical atom economy for this reaction is 100%, as all atoms from the reactants are incorporated into the final product. However, the practical atom economy or process efficiency is reduced by the formation of undesired byproducts. Key side reactions include:
Under-alkylation: Formation of ethylbenzene and diethylbenzene isomers.
Over-alkylation: Formation of tetra-, penta-, and hexaethylbenzene.
Ethylene Oligomerization: Formation of butenes, hexenes, and other light olefins.
These side reactions represent a loss of valuable raw materials and constitute process waste that must be separated and managed. Waste minimization strategies are therefore focused on maximizing selectivity towards TEB. This is achieved by:
Catalyst Selection: Employing shape-selective zeolites that favor the formation of TEB and suppress larger molecules.
Process Optimization: Carefully controlling reaction temperature, pressure, and the benzene-to-ethylene molar ratio to disfavor side reactions.
Reaction Mechanisms and Reactivity Studies of Triethylbenzenes
Alkylation, Dealkylation, and Transalkylation Mechanisms
The dynamic interplay of alkylation, dealkylation, and transalkylation reactions of triethylbenzenes is crucial in various industrial processes. These transformations, often carried out over acidic catalysts like zeolites, involve the transfer of ethyl groups between aromatic rings.
Intermolecular alkyl-transfer is a fundamental pathway in the reactions of triethylbenzenes. This process involves the transfer of an ethyl group from one aromatic molecule to another. The mechanism is believed to proceed through the formation of a transient diaryl-mediated intermediate, where two aromatic rings are linked by an ethyl group. This pathway is a key component in both transalkylation and disproportionation reactions of polyethylbenzenes.
The formation of diaryl-mediated intermediates is a critical step in the intermolecular alkyl-transfer mechanism. These intermediates are formed through the electrophilic attack of a protonated ethylbenzene (B125841) species on another neutral aromatic molecule. The stability and subsequent reaction of these intermediates dictate the product distribution. For instance, in the transalkylation of diethylbenzene with benzene (B151609), a key diaryl intermediate is formed that differs in the number of ethyl substituents from the intermediate in the competing disproportionation reaction which yields triethylbenzene (B13742051).
Zeolites play a significant role as catalysts in the reactions of triethylbenzenes due to their well-defined microporous structures. The confinement of reactant and intermediate molecules within the zeolite pores can significantly influence reaction rates and selectivities. This "molecular confinement effect" can stabilize certain transition states or intermediates over others, thereby directing the reaction towards a specific pathway. For example, the shape of the zeolite channels can favor the formation of less bulky isomers or inhibit reactions that proceed through sterically demanding intermediates. Theoretical calculations have been employed to understand and quantify these confinement effects on the reactivity of bulky intermediates within zeolites.
For instance, studies on the catalytic transformation of 1,3,5-trimethylbenzene over USY zeolite have investigated the kinetics of isomerization and disproportionation. Similarly, the kinetics of transalkylation and isomerization of o-diethylbenzene have been studied, revealing apparent activation energies for transalkylation and disproportionation reactions. These studies indicate that isomerization reactions often follow first-order kinetics.
The thermodynamic properties of 1,3,5-triethylbenzene (B86046), such as its ideal gas entropy and enthalpy, have been critically evaluated and are available from sources like the NIST/TRC Web Thermo Tables. Such data is essential for calculating the Gibbs free energy of reaction and determining the equilibrium composition of isomer mixtures at different temperatures.
Table 1: Analogous Kinetic Data for Related Alkylbenzene Reactions
| Reaction | Catalyst | Apparent Activation Energy (kJ/mol) | Reaction Order |
| Transalkylation of o-diethylbenzene with benzene | Trifluoromethanesulphonic acid | 50 | Power law type |
| Disproportionation of o-diethylbenzene | Trifluoromethanesulphonic acid | 29 | Power law type |
| Isomerization of o-diethylbenzene | Trifluoromethanesulphonic acid | - | First-order |
Note: This table presents data for diethylbenzene as a proxy to illustrate the kinetic parameters of similar reactions involving polyalkylbenzenes.
Table 2: Selected Thermodynamic Properties of 1,3,5-Triethylbenzene (Ideal Gas)
| Temperature (K) | Entropy (J/mol·K) | Enthalpy (kJ/mol) |
| 298 | Data not available in search results | Data not available in search results |
| 1000 | Data not available in search results | Data not available in search results |
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is susceptible to electrophilic attack, leading to substitution of one of the aromatic hydrogens. The ethyl groups are activating and ortho-, para-directing, influencing the regioselectivity of these reactions.
The halogenation of this compound proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the reaction is governed by the directing effects of the three ethyl groups and steric hindrance.
In the case of 1,3,5-triethylbenzene, the three ethyl groups are meta to each other. Each ethyl group directs incoming electrophiles to its ortho and para positions. For an incoming electrophile, the positions ortho to one ethyl group are also para to the other two, and the position para to one ethyl group is ortho to the other two. This leads to a highly activated and specific position for substitution.
For the bromination of 1,3,5-triethylbenzene, common reagents include N-Bromosuccinimide (NBS) with a radical initiator or liquid bromine with a Lewis acid catalyst like iron(III) bromide. The use of NBS suggests a free-radical mechanism for benzylic bromination if the reaction conditions favor it (e.g., presence of a radical initiator and non-polar solvent), which would lead to substitution on the ethyl side chains rather than the aromatic ring. However, for electrophilic aromatic substitution, the reaction with bromine and a Lewis acid catalyst will result in substitution on the aromatic ring. Due to the symmetrical nature of 1,3,5-triethylbenzene, electrophilic attack is expected to occur at the positions between the ethyl groups (positions 2, 4, and 6), which are sterically accessible and electronically activated by all three ethyl groups.
For unsymmetrical isomers like 1,2,4-triethylbenzene, the directing effects of the ethyl groups are more complex. The positions for substitution will be a result of the combined activating and directing effects of the three ethyl groups, with steric hindrance playing a significant role in determining the final product distribution. The positions ortho to multiple ethyl groups might be sterically hindered, favoring substitution at less crowded sites.
Table 3: Reagents and Conditions for Bromination of 1,3,5-Triethylbenzene
| Reagent System | Catalyst/Initiator | Solvent | Conditions | Typical Yield |
| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | Reflux, 80-100°C | 60-75% (for benzylic bromination) |
| Liquid Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane | 0-5°C | 50-65% (for aromatic bromination) |
Nitration Mechanisms and Substituent Effects
The nitration of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the introduction of a nitro group (–NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. nih.govresearchgate.net
The mechanism proceeds in two main steps:
Attack of the Electrophile : The π-electron system of the this compound ring acts as a nucleophile, attacking the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org
Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted this compound. youtube.com
The three ethyl groups on the benzene ring significantly influence the rate and regioselectivity of the nitration reaction. Ethyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org They are also ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves. libretexts.orglibretexts.org This directing effect is due to the electron-donating nature of the alkyl groups, which stabilize the positive charge in the arenium ion intermediate more effectively when the attack occurs at the ortho or para positions. libretexts.org
In the case of 1,3,5-triethylbenzene, all available positions on the ring are equivalent and are ortho to two ethyl groups and para to one. This symmetry leads to a single primary mononitration product. For other isomers, such as 1,2,4-triethylbenzene, a mixture of products would be expected, with substitution occurring at the positions most activated by the combined directing effects of the three ethyl groups.
The table below summarizes the directing effects of substituents in electrophilic aromatic substitution.
| Substituent Type | Effect on Reactivity | Directing Influence | Examples |
| Activating | Increases reaction rate | Ortho, Para | -CH₂CH₃, -OH, -CH₃ |
| Deactivating | Decreases reaction rate | Meta | -NO₂, -CHO, -CF₃ |
Sulfonation and Other Aromatic Functionalizations
Sulfonation is another key electrophilic aromatic substitution reaction where a sulfonic acid group (–SO₃H) is introduced onto the aromatic ring. This is typically achieved by treating this compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). libretexts.orgwikipedia.org The electrophile in this reaction is believed to be either SO₃ or protonated sulfur trioxide, ⁺SO₃H. libretexts.org
The mechanism is similar to nitration:
The aromatic ring attacks the electrophilic sulfur species, forming a resonance-stabilized sigma complex. ambeed.com
A proton is lost from the intermediate to restore aromaticity, yielding a triethylbenzenesulfonic acid. wikipedia.org
A notable characteristic of sulfonation is its reversibility. Heating a sulfonic acid in the presence of dilute aqueous acid can reverse the reaction, removing the –SO₃H group. libretexts.org This feature allows the sulfonic acid group to be used as a temporary blocking group in multi-step syntheses. Like ethyl groups in nitration, the ethyl substituents in this compound are activating and ortho, para-directing for sulfonation.
Other aromatic functionalizations of this compound include Friedel-Crafts reactions. For instance, 1,3,5-triethylbenzene can be synthesized via the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). lumenlearning.com This method can also be used to introduce additional alkyl groups or acyl groups (Friedel-Crafts acylation) onto the this compound ring, subject to the directing effects of the existing ethyl groups.
Oxidation and Hydroxylation Reactions
The atmospheric oxidation of this compound analogues, such as trimethylbenzenes (TMBs), is primarily initiated by hydroxyl (OH) radicals. masterorganicchemistry.com This process is a key pathway for the degradation of volatile organic compounds (VOCs) in the atmosphere. The reaction can proceed through two main channels:
OH Addition to the Aromatic Ring : The OH radical adds to the aromatic ring, forming a TMB-OH adduct. This is the dominant pathway. dtic.milyoutube.com This adduct can then react with molecular oxygen (O₂) to form phenolic compounds or cyclize to form bicyclic peroxy radicals. dtic.mil
H-atom Abstraction : The OH radical abstracts a hydrogen atom from one of the alkyl (methyl or ethyl) groups. This is a minor channel for TMBs. masterorganicchemistry.com
Studies on trimethylbenzene isomers have shown that the initially formed radicals undergo further reactions with atmospheric oxidants like O₂, HO₂, and NO, leading to a diverse range of highly oxygenated products, including bicyclic peroxides, bicyclic carbonyls, and organonitrates. youtube.compharmaguideline.com These reactions often involve autoxidation, a process of intramolecular hydrogen shifts and O₂ addition, leading to the formation of highly oxygenated molecules (HOMs). pharmaguideline.com The presence of NOx can suppress the formation of some HOMs while enhancing the formation of organonitrates.
The benzylic positions of the ethyl groups in this compound (the carbon atom directly attached to the aromatic ring) are particularly susceptible to oxidation. Catalytic methods are often employed for the selective functionalization of these C-H bonds to produce valuable carbonyl compounds and alcohols.
Transition metal catalysts, including those based on manganese, copper, cobalt, and chromium, are effective for this transformation, often using peroxides like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the oxidant. For example, non-heme manganese catalysts have been developed that enable the efficient and chemoselective oxidation of benzylic methylenes to ketones under mild conditions with H₂O₂. The reaction mechanism for these catalytic oxidations often involves the formation of a high-valent metal-oxo species that performs the C-H bond activation. These methods are valuable for their ability to directly convert readily available alkylarenes into more functionalized products.
The oxidation of this compound and its analogues yields a complex mixture of oxygenated products and intermediates, depending on the reaction conditions.
In atmospheric OH-initiated oxidation, a large number of products are observed. For trimethylbenzene, these include C9 products with 1-11 oxygen atoms and C18 dimer products formed from the accretion of peroxy radicals. pharmaguideline.com Specific intermediates and products include:
TMB-OH-O₂ peroxy radicals : Formed from the reaction of the initial OH-adduct with O₂. dtic.mil
Bicyclic alkoxyl radicals : These can undergo ring-breaking to form dicarbonyl products. dtic.mil
Epoxy-1,4-dicarbonyl compounds : A novel class of products predicted by theoretical studies. dtic.mil
Organonitrates and dinitrates : Formed in the presence of NOx.
In liquid-phase catalytic oxidation, the primary products are typically derived from the functionalization of the benzylic position. For diethylbenzene, oxidation with molecular oxygen can produce diethylbenzene hydroperoxide, which can then be converted to ethylphenols. For this compound, catalytic oxidation would be expected to yield mono-, di-, or tri-acetylbenzenes, depending on the stoichiometry and reaction conditions.
The table below shows some of the oxygenated products identified from the oxidation of trimethylbenzene, an analogue of this compound.
| Product Formula | Product Type |
| C₉H₁₀O₁₋₆ | Hydrogen abstraction products |
| C₉H₁₂O₁₋₇ | Ring-retaining products |
| C₉H₁₄O₄₋₆ | Oxygenated products |
| C₁₈HxOy | Dimer products |
Data sourced from studies on trimethylbenzene oxidation. pharmaguideline.com
Reductive Transformations of Triethylbenzenes
Reductive transformations of this compound can target either the aromatic ring or any functional groups that may have been introduced onto the molecule.
Catalytic Hydrogenation : The aromatic ring of this compound can be fully reduced to a triethylcyclohexane ring. This reaction, known as catalytic hydrogenation, requires harsh conditions, such as high pressures of hydrogen gas and elevated temperatures, in the presence of a metal catalyst like platinum, palladium, rhodium, or nickel. dtic.mil The stability of the aromatic system makes it more difficult to reduce than a simple alkene. Under these forcing conditions, all three double bonds in the benzene ring are saturated. dtic.mil
Birch Reduction : A partial reduction of the aromatic ring can be achieved using the Birch reduction. masterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. pharmaguideline.com The Birch reduction converts aromatic rings into non-conjugated 1,4-cyclohexadienes. The mechanism involves the stepwise addition of solvated electrons and protons to the ring. For an alkyl-substituted benzene like this compound, the electron-donating ethyl groups direct the reduction to produce a diene where the alkyl groups are attached to the double bonds.
Reduction of Substituents : If this compound has been functionalized, for example, by nitration to form nitro-triethylbenzene or by acylation to form an aryl ketone, these substituents can be reduced. Nitro groups can be readily reduced to amino groups (–NH₂) using catalytic hydrogenation (e.g., H₂/Pd) or metals in acid. libretexts.orgmasterorganicchemistry.com Similarly, a benzylic ketone group can be reduced to a methylene (B1212753) group (–CH₂–) via catalytic hydrogenation over a palladium catalyst. dtic.mil
Catalytic Hydrogenation to Alicyclic Derivatives
The catalytic hydrogenation of the aromatic ring in this compound isomers (1,2,4- and 1,3,5-triethylbenzene) leads to the formation of the corresponding triethylcyclohexane isomers. This transformation from an aromatic to an alicyclic compound is a reduction process that requires the use of a catalyst and a source of hydrogen (H₂). The reaction involves the addition of three moles of hydrogen across the double bonds of the benzene ring, resulting in a saturated cyclic alkane.
The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst. libretexts.org Widely used catalysts for this purpose include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon or alumina (B75360). libretexts.orgtcichemicals.com A study on the hydrogenation of a closely related compound, ethylbenzene, to ethylcyclohexane (B155913) utilized a ruthenium-on-gamma-alumina (Ru/γ-Al₂O₃) catalyst. nih.gov This research provides insights into the conditions applicable to this compound.
The process can be summarized in the following key steps:
Adsorption: Both this compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.
Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the carbons of the aromatic ring. This is a stepwise process, likely involving the formation of partially hydrogenated intermediates.
Desorption: Once the ring is fully saturated, the resulting triethylcyclohexane molecule has a weaker affinity for the catalyst surface and is desorbed, freeing up the active site for another reaction cycle. libretexts.org
For complete conversion to triethylcyclohexane, the reaction conditions are crucial. In the case of ethylbenzene hydrogenation on a Ru/γ-Al₂O₃ catalyst, it was found that maintaining a liquid phase reaction at temperatures below 90 °C was necessary to maximize the conversion to ethylcyclohexane. nih.gov Higher temperatures can lead to side reactions or catalyst deactivation.
| Catalyst | Support | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | γ-Alumina (γ-Al₂O₃) | H₂, <90 °C | Triethylcyclohexane | nih.gov |
| Platinum (Pt) | Carbon (Pt/C) | H₂, Elevated Pressure | Triethylcyclohexane | tcichemicals.com |
| Palladium (Pd) | Carbon (Pd/C) | H₂, Room Temp/Elevated Pressure | Triethylcyclohexane | tcichemicals.com |
| Nickel (Ni) | Raney Nickel | H₂, High Pressure/Temperature | Triethylcyclohexane | tcichemicals.com |
Hydrogenolysis of Functionalized Triethylbenzenes
Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved or undergoes lysis by hydrogen. In the context of functionalized triethylbenzenes, this typically refers to the removal of functional groups from the benzylic position of the ethyl side-chains. The benzylic C-X bond (where X can be a halogen, oxygen, nitrogen, etc.) is particularly susceptible to hydrogenolysis due to the stability of the benzylic radical or organometallic intermediate formed during the reaction.
This reaction is a valuable synthetic tool for de-functionalization. For instance, a (1-haloethyl)this compound derivative can be reduced back to this compound. The general mechanism, often catalyzed by palladium on carbon (Pd/C), involves the following steps:
Oxidative Addition: The catalyst (e.g., Pd(0)) inserts into the carbon-heteroatom bond of the functionalized this compound derivative.
Reaction with Hydrogen: The resulting organopalladium intermediate reacts with hydrogen (H₂), which can be supplied as a gas or from a transfer hydrogenation source like formic acid.
Reductive Elimination: The final step is the reductive elimination of the desired product (this compound) and the hydrogenated heteroatom (e.g., H-X), regenerating the active catalyst.
This process effectively replaces the functional group with a hydrogen atom. For example, the hydrogenolysis of (1-bromoethyl)this compound would yield this compound and hydrobromic acid. This type of reaction is crucial in multi-step syntheses where a benzylic functional group is used to direct a reaction and is subsequently removed.
Side-Chain Functionalization and Derivatization Reactions
The ethyl side-chains of this compound, particularly the benzylic carbons (the carbon atom attached directly to the benzene ring), are reactive sites for various functionalization reactions.
The benzylic C-H bonds on the ethyl groups of this compound are significantly weaker than other aliphatic C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond results in a benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. The unpaired electron can be delocalized into the π-system of the ring, increasing the stability of the radical intermediate.
This inherent stability makes the benzylic position a prime target for free-radical reactions, most notably benzylic halogenation. A common and highly selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or benzoyl peroxide.
The mechanism for the benzylic bromination of an ethyl group on the this compound ring proceeds via a radical chain reaction:
Initiation: The radical initiator causes the homolytic cleavage of the N-Br bond in NBS to generate a small concentration of bromine radicals (Br•).
Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the benzylic position of an ethyl group, forming the resonance-stabilized benzylic radical and hydrogen bromide (HBr).
Propagation (Step 2): The HBr reacts with NBS to produce a molecule of bromine (Br₂). The benzylic radical then reacts with this Br₂ molecule to form the (1-bromoethyl)this compound product and a new bromine radical, which continues the chain reaction.
This reaction is highly regioselective, with bromination occurring exclusively at the benzylic position.
Once a halogen, such as bromine, has been introduced at the benzylic position via radical halogenation, the resulting (1-haloethyl)this compound derivative becomes an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and reaction conditions. The benzylic position readily supports both mechanisms due to the ability to stabilize either a carbocation intermediate (Sₙ1) or the transition state (Sₙ2).
A practical example is the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which begins with the tri-bromination of 1,3,5-triethylbenzene at the benzylic positions to form 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834). This halogenated derivative can then undergo nucleophilic substitution. In a documented synthesis, this tribromide is treated with sodium azide (B81097) (NaN₃). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the bromide ions in an Sₙ2 reaction to form 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene. The resulting azide can then be reduced to the desired amine.
| Substrate | Nucleophile | Solvent | Product | Reference |
|---|---|---|---|---|
| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | Sodium Azide (NaN₃) | DMF/CH₂Cl₂ | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | youtube.com |
Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, are powerful methods for forming cyclic compounds. sigmaaldrich.com However, the benzene ring in this compound is exceptionally stable due to its aromaticity. Aromatic compounds have a delocalized π-electron system that confers significant thermodynamic stability. Participating in a cycloaddition reaction would require the disruption of this aromatic system, which involves a very high activation energy barrier. researchgate.net
Consequently, this compound, like benzene itself, does not readily undergo cycloaddition reactions under standard conditions. The aromatic ring is a very poor diene or dienophile. While there are rare examples of benzene participating in Diels-Alder reactions with extremely reactive dienophiles or under forcing conditions (e.g., high temperature, pressure, or photochemical activation), these are not general or synthetically useful reactions for simple alkylbenzenes like this compound. nih.gov Therefore, cycloaddition is not a characteristic reaction of the this compound moiety itself. Functional groups attached to the side-chains could potentially undergo cycloadditions, but this would be a reaction of the functional group rather than the this compound core.
Advanced Applications in Materials Science and Industrial Processes
Triethylbenzene (B13742051) as a Core Scaffold in Supramolecular Chemistry
1,3,5-Triethylbenzene (B86046) has emerged as a significant scaffold in supramolecular chemistry, a field focused on the study of chemical systems composed of a discrete number of molecules. sigmaaldrich.combeilstein-journals.org The specific arrangement of its ethyl groups provides a template for organizing other molecular components in a predictable manner. sigmaaldrich.comnih.gov This preorganization is crucial for creating complex, functional molecular architectures. nih.govresearchgate.net
The utility of the 1,3,5-triethylbenzene scaffold stems from the "steric gearing" effect of the ethyl groups. nih.govbeilstein-journals.org This effect encourages substituents at the 2,4, and 6 positions to orient themselves on one face of the benzene (B151609) ring, leading to a more organized and often more stable conformation for binding with other molecules. nih.govresearchgate.net This pre-organized arrangement can enhance the binding affinity of host molecules for their intended guests. nih.govbeilstein-journals.org
Design and Synthesis of this compound-Based Molecular Receptors
The 1,3,5-triethylbenzene platform is a well-established scaffold for designing and synthesizing acyclic, cleft-shaped molecular receptors with highly preorganized structures. rsc.org These receptors, often described as having a "pinwheel" structure, leverage the this compound core to position binding units in a convergent manner, creating a specific cavity for guest molecules. rsc.orgthieme-connect.com The synthesis of these receptors often begins with 1,3,5-triethylbenzene, which can be prepared in high yields from benzene. thieme-connect.com Subsequent functionalization at the 2, 4, and 6 positions allows for the introduction of various recognition units capable of forming non-covalent interactions with target guest molecules. iucr.orgresearchgate.net
A variety of functional groups can be attached to the this compound scaffold to create receptors for different types of guests. iucr.org For example, tripodal receptors featuring catechol subunits have been synthesized from 1,3,5-triethylbenzene and pyrogallol (B1678534) for the purpose of recognizing monosaccharides. acs.org Similarly, receptors incorporating aminopyrimidine or aminopyridine units have been developed for binding anionic substrates. researchgate.net The synthesis of these complex molecules often involves multi-step procedures, starting with the halogenation of the methyl groups of a precursor, followed by reactions to introduce the desired binding moieties. thieme-connect.com
Host-Guest Chemistry and Binding Affinity Studies
The preorganized nature of this compound-based receptors significantly influences their host-guest chemistry. nih.gov By positioning binding groups on one face of the benzene ring, these hosts can create well-defined cavities for encapsulating guest molecules. researchgate.netnih.gov This has been demonstrated in the formation of 1:1 and 2:1 host-guest complexes with various monosaccharides. nih.gov
Binding affinity studies have shown that the steric gearing provided by the ethyl groups can lead to stronger binding compared to analogous systems without this preorganization. nih.govbeilstein-journals.org For instance, a chelating ligand based on the 1,3,5-triethylbenzene scaffold exhibited a significantly higher association constant for iron compared to an unsubstituted control host. nih.gov However, the magnitude of this advantage can vary depending on the specific binding groups and guest molecules involved. nih.gov Computational and experimental studies have been employed to quantify the binding affinities and understand the thermodynamic contributions (enthalpy and entropy) to the complexation process. nih.govbeilstein-journals.org
A three-constant equilibrium model, which accounts for 1:1 and 2:1 host-guest association as well as receptor dimerization, has been used to accurately evaluate binding affinities from 1H NMR titration data. nih.gov To compare binding data across different systems, an affinity index known as the median binding concentration (BC50) has been developed. nih.gov
Table 1: Examples of this compound-Based Host-Guest Systems
| Host System | Guest Molecule(s) | Key Findings | Citation |
|---|---|---|---|
| Tripodal receptor with t-octyl derivative | Octylglycosides of Glc, Gal, Man, and GlcNAc | Formation of 1:1 and 2:1 host-guest complexes. Intrinsic binding affinity in the millimolar range with a selectivity factor of 5. | nih.gov |
| Tricatecholic receptor | Monosaccharides | Binds octyl glycosides with affinities from 0.87 to 5.2 mM and a 6-fold selectivity for α-mannoside over β-glucoside. | acs.org |
| Chelating ligand 2Et | Iron (Fe) | Kassoc = 1047 M−1, which is 104 or 5.4 kcal/mol stronger binding than the control host 2H. | nih.gov |
Conformational Control and Steric Gearing Effects in Supramolecular Assemblies
Conformational control is a key feature of supramolecular assemblies based on the 1,3,5-triethylbenzene scaffold. nih.gov The steric interactions between the ethyl groups force them to adopt a geared, up-down alternating conformation relative to the plane of the central benzene ring. nih.gov This, in turn, directs the substituents at the other positions to the opposite face of the ring, leading to a well-defined three-dimensional structure. researchgate.netnih.gov
This "steric gearing" is a powerful tool for preorganizing binding sites. researchgate.net Analysis of crystal structures from the Cambridge Structural Database reveals that a significant majority (68.3%) of tripodal hosts based on 1,3,5-triethylbenzene adopt the ideal up-down alternating conformation where all binding elements are on the same face. nih.gov This is a considerably higher proportion than that observed for analogous systems based on 1,3,5-trimethylbenzene, which lacks the same degree of steric gearing. nih.gov
The conformational control exerted by the this compound scaffold has been utilized in the construction of various supramolecular architectures, including macrocycles and self-assembled capsules. researchgate.netnih.gov For example, the coupling of this compound derivatives with glycoluril (B30988) units has led to the formation of dimeric capsules capable of trapping large guest molecules while allowing smaller solvent molecules to pass through pores in the structure. nih.gov
Precursors for Advanced Organic and Polymeric Materials
Beyond its role in supramolecular chemistry, this compound and its derivatives serve as valuable precursors for the synthesis of advanced organic and polymeric materials. ontosight.aisolubilityofthings.com These materials find applications in a variety of industrial sectors.
Monomers for Specialty Polymer Synthesis
This compound isomers, such as 1,2,4-triethylbenzene, are utilized as building blocks in the synthesis of certain types of synthetic rubber. ontosight.ai Derivatives of this compound can also be functionalized to create monomers for specialty polymers. For instance, 3-(2,4,5-trimethylphenyl)-1-propene, which can be synthesized from a trimethylbenzene precursor, is used as a monomer to impart unique properties to polymers. benchchem.com
The synthesis of hyperbranched polymers, a class of materials with highly branched structures, can also utilize this compound-related compounds. For example, hyperbranched polyesters with applications in specialty coatings have been synthesized from monomers like 3,5-bis(trimethylsiloxy)benzoyl chloride. dokumen.pub The incorporation of such monomers can influence the resulting polymer's properties, including its glass transition temperature and solubility. dokumen.pub
Cross-Linking Agents in Polymer Networks
Cross-linking is a process that involves forming bonds between polymer chains to create a more rigid and stable network structure. chempoint.com This process enhances properties such as mechanical strength, thermal stability, and chemical resistance. chempoint.comspecialchem.com Aromatic compounds like divinylbenzene (B73037) and trimethylbenzene are commonly used as cross-linking agents. rsc.org
While direct use of this compound as a cross-linking agent is less common, its derivatives can be modified to act as such. The introduction of reactive functional groups onto the this compound core would enable it to participate in polymerization reactions and form connections between polymer chains. This would allow for the creation of polymer networks with tailored properties, leveraging the structural rigidity of the this compound unit.
Scaffolds for Porous Organic Materials and Cages
The unique, symmetric structure of 1,3,5-triethylbenzene derivatives makes them excellent scaffolds for directing the assembly of these complex molecular architectures. Researchers have utilized a tripodal precursor, a 1,3,5-tribenzyl-2,4,6-triethylbenzene derivative, to synthesize tetrahedral ethynylene-linked POCs with high, near-quantitative yields. mdpi.com The ethyl groups at the 2,4,6-positions create a pre-organized, bowl-shaped conformation that biases the system towards the formation of discrete cage structures. acs.org This steric gearing is believed to direct the binding elements toward the same face of the central ring, pre-organizing them for the desired cyclization. acs.org
Another key building block derived from this compound is (2,4,6-triethylbenzene-1,3,5-triyl)trimethanamine (B136862). This compound is used in dynamic covalent chemistry to construct [4+4] imine cages. pnas.org The ethyl substituents provide significant steric bulk, which favors the formation of larger cage architectures compared to analogous methyl-substituted scaffolds. pnas.org These POCs, constructed from this compound-based units, can be further modified post-synthesis to enhance their stability and introduce new functionalities. unibo.it For instance, imine-linked cages can be reduced to more stable amine-bonded cages, and functional groups can be installed within the cage cavity to create active sites for catalysis or specific binding. mdpi.comunibo.it
The table below summarizes key this compound derivatives used in the synthesis of porous organic materials.
| This compound Derivative | Application in Porous Materials | Resulting Structure | Reference |
| 1,3,5-Tribenzyl-2,4,6-triethylbenzene | Precursor for cage synthesis | Tetrahedral ethynylene-linked POCs | mdpi.com |
| (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | Building block for cage construction | [4+4] Imine cages | pnas.org |
| 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene | Scaffold for molecular receptors and cages | Azulene-based organic cages | researchgate.net |
Role in Petrochemical Processes (beyond synthesis)
Beyond its direct synthesis, this compound plays a significant role in various petrochemical operations, primarily as a component in complex hydrocarbon mixtures and as a specialized solvent.
Components in Aromatic Mixtures and Refining Studies
This compound is a constituent of high-boiling aromatic solvent mixtures, which are complex hydrocarbon fractions typically boiling in the range of 160–300°C. nih.gov These solvents are produced in petroleum refineries through processes like the catalytic reforming of heavy naphtha fractions, where alicyclic molecules are converted into aromatic compounds. nih.gov
Furthermore, this compound isomers are key compounds in refining processes such as transalkylation and disproportionation. For example, the transalkylation of 1,3,5-triethylbenzene (TEB) with ethylbenzene (B125841) (EB) over zeolite catalysts like ZSM-5 and USY is studied to optimize the yield of more valuable products like diethylbenzene (DEB). acs.orgd-nb.info In these processes, TEB can undergo isomerization to 1,2,4- and 1,2,3-triethylbenzene, as well as cracking reactions. acs.orgd-nb.info Understanding the reaction kinetics and selectivity of this compound in these complex reaction networks is crucial for maximizing the efficiency of petrochemical production and improving the output of desired aromatic intermediates. d-nb.inforesearchgate.net For instance, studies have shown that in the presence of ethylbenzene, the conversion of 1,3,5-TEB and the selectivity towards DEB are significantly enhanced compared to the reaction of pure 1,3,5-TEB. acs.org
Solvents and Reaction Media in Industrial Chemistry
Due to its chemical structure, consisting of a benzene ring with three ethyl groups, this compound is a nonpolar aromatic hydrocarbon. nsrrc.org.tw This characteristic makes it a useful nonpolar solvent and reaction medium in various industrial chemical processes. researchgate.netnsrrc.org.tw It exhibits good solubility for other nonpolar organic compounds, such as hexane (B92381) and cyclohexane, while being practically insoluble in polar solvents like water. nsrrc.org.tw This property is essential for its application in chemical reactions where a nonpolar environment is required. nsrrc.org.tw Its relatively high boiling point (215 °C) and stability under normal conditions also make it a suitable solvent for processes requiring elevated temperatures. researchgate.net
This compound in Advanced Catalysis Research
The this compound scaffold is a valuable platform in the design of sophisticated catalytic systems, from homogeneous organometallic complexes to components of heterogeneous catalysts.
This compound-Based Ligands for Organometallic Catalysis
The rigid and well-defined geometry of the 1,3,5-triethylbenzene core has been exploited to synthesize novel multinucleating ligands for organometallic catalysis. acs.orgd-nb.info By attaching chelating groups (tethers) to the aromatic core, researchers can create ligands that pre-organize multiple metal centers in close proximity. This preorganization can lead to cooperative effects in catalysis, enhancing reaction rates and selectivity.
A notable example is the synthesis of di- and trinucleating ligands where N,N-bidentate tethers, such as pyridylpyrazolyl groups, are connected to a 1,3,5-triethylbenzene core. d-nb.info These ligands readily react with mononuclear precursors of rhodium (Rh) and palladium (Pd) to form the corresponding di- and trinuclear organometallic complexes. d-nb.info Structural analysis has shown that in the solid state, these complexes can adopt a stable configuration where the metal fragments are all on the same side of the benzene plane. d-nb.info However, in solution, the linkers are flexible, allowing for dynamic behavior. d-nb.info Such systems are instrumental in studying fundamental aspects of bimetallic catalysis and developing new catalysts for organic transformations.
The table below details an example of such a system.
| Catalyst System | Metal Centers | Ligand Core | Application | Key Finding | Reference |
| Di- and Trinuclear Complexes | Rhodium (Rh), Palladium (Pd) | 1,3,5-Triethylbenzene | Organometallic Catalysis | The this compound core acts as a scaffold to create multinuclear complexes with dynamic behavior in solution. | d-nb.info |
Support Materials for Heterogeneous Catalysts
In heterogeneous catalysis, the support material plays a crucial role in dispersing and stabilizing the active catalytic phase, thereby maximizing the available surface area for reactions. While this compound itself is not typically used as a primary support material like silica (B1680970) or alumina (B75360), its derivatives are integral to the synthesis of components that are then immobilized on these supports.
The primary role of this compound in this context is as a molecular scaffold or building block for ligands and other functional molecules, as seen with 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. jlu.edu.cn These molecules, which can chelate metal nanoparticles or single-atom catalysts, are then anchored to a solid support, such as silica. This approach combines the processability of homogeneous catalysts with the ease of separation of heterogeneous catalysts. For example, rhodium nanoparticles have been immobilized on a silica support functionalized with an ionic liquid phase to create a catalyst for the selective hydrogenation and hydrodeoxygenation of aromatic ketones. jlu.edu.cn
Additionally, related aromatic hydrocarbons like 1,3,5-trimethylbenzene (mesitylene) are used as "swelling agents" or pore-expanding agents in the synthesis of mesoporous silica materials like MCM-41 and SBA-15. mdpi.com These agents are absorbed into the hydrophobic core of surfactant micelles during the synthesis, causing them to swell and leading to larger pore sizes in the final catalyst support. While this compound is not the common choice for this specific application, the principle highlights the role of bulky aromatic molecules in structuring catalyst supports.
Therefore, the contribution of this compound to supported heterogeneous catalysis is indirect but vital, enabling the creation of advanced catalytic systems through the precise design of supported molecular scaffolds and ligands.
Energy Sector Applications (excluding fuel performance)
This compound (TEB), an aromatic hydrocarbon, is being explored for specialized roles within the energy sector that extend beyond its use as a fuel component. Research has focused on its application in the synthesis of advanced materials and in thermal management systems, leveraging its specific chemical and physical properties.
While a wide range of hydrocarbons serves as primary sources for carbon nanomaterials, the documented role of this compound in this field is highly specialized. Rather than acting as a direct bulk precursor for materials like carbon nanotubes or graphene, its utility has been demonstrated in modifying and improving the synthesis of other advanced carbon structures.
Detailed research findings indicate that 1,3,5-triethylbenzene can function as an expanding agent in the synthesis of boron-doped ordered mesoporous carbon (B-OMC). researchgate.net In this process, the addition of an aromatic compound like 1,3,5-triethylbenzene as a swelling agent serves to improve the structural order of the resulting mesoporous carbon significantly when compared to unmodified versions. researchgate.net This application highlights a niche but important role for this compound in creating highly structured carbon materials for potential use in catalysis, separation, and electrochemistry. researchgate.net
Its use as a supramolecular template to organize molecular-recognition elements has also been noted, pointing to a function in directing the assembly of complex molecular structures rather than contributing to the bulk of a material. thermofisher.comsigmaaldrich.comthermofisher.kr The broader application of this compound as a primary carbon source for synthesizing carbon nanomaterials or as a direct component in the fabrication of electrodes is not extensively documented in current scientific literature. nih.govrwth-aachen.de
This compound is a subject of research interest as a potential component in thermal management fluids due to its favorable thermophysical properties. Effective heat transfer fluids are critical in numerous industrial and energy processes, requiring high thermal stability, a wide liquid-phase temperature range, high heat capacity, and good thermal conductivity.
This compound exhibits a high boiling point and a low melting point, which provides a broad operational temperature window in the liquid state. ontosight.aiwikipedia.org Specifically, 1,3,5-triethylbenzene boils at 215 °C (488 K) and has a melting point of -66.5 °C (206.7 K). wikipedia.org These characteristics are fundamental for fluids designed to operate under diverse temperature conditions.
Research and critically evaluated data from institutions like the National Institute of Standards and Technology (NIST) provide the essential thermophysical property values needed to model and assess its performance as a heat transfer fluid. nist.govacs.org Key properties for thermal management applications include liquid thermal conductivity and liquid heat capacity.
Research Findings on Thermal Properties of 1,3,5-Triethylbenzene:
Liquid Thermal Conductivity: This property measures the ability of the fluid to conduct heat. Higher values are desirable for efficient heat transfer. Data for 1,3,5-triethylbenzene shows a gradual decrease in thermal conductivity with increasing temperature, a typical behavior for liquids. nist.gov
Liquid Heat Capacity: This property, also known as specific heat, indicates the amount of heat energy the fluid can store per unit of mass. A high heat capacity is advantageous, as it allows the fluid to transport large amounts of thermal energy. Data for 1,3,5-triethylbenzene shows a steady increase in heat capacity with temperature. nist.govacs.org
The following tables present critically evaluated thermophysical data for 1,3,5-triethylbenzene.
Table 1: Liquid Thermal Conductivity of 1,3,5-Triethylbenzene This table shows the thermal conductivity of liquid 1,3,5-triethylbenzene at saturation pressure across a range of temperatures. nist.gov
| Temperature (K) | Thermal Conductivity (W/m·K) |
| 220 | 0.121 |
| 240 | 0.117 |
| 260 | 0.113 |
| 280 | 0.109 |
| 300 | 0.105 |
| 320 | 0.101 |
| 340 | 0.097 |
| 360 | 0.093 |
| 380 | 0.089 |
| 400 | 0.085 |
Table 2: Liquid Heat Capacity of 1,3,5-Triethylbenzene This table displays the heat capacity of liquid 1,3,5-triethylbenzene at saturation pressure at various temperatures. nist.govacs.org
| Temperature (K) | Heat Capacity (kJ/kg·K) |
| 280.0 | 1.769 |
| 300.0 | 1.839 |
| 320.0 | 1.911 |
| 340.0 | 1.984 |
| 360.0 | 2.059 |
| 380.0 | 2.135 |
| 400.0 | 2.213 |
| 420.0 | 2.293 |
| 440.0 | 2.375 |
| 460.0 | 2.459 |
This foundational data is crucial for engineers and scientists to perform heat transfer calculations and simulations, enabling the evaluation of this compound and related compounds for advanced thermal management applications.
Theoretical and Computational Investigations of Triethylbenzenes
Quantum Chemical Studies (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to determining the intrinsic properties of the triethylbenzene (B13742051) isomers by solving the electronic Schrödinger equation with various levels of approximation. wikipedia.orgresearchoutreach.org These studies focus on the electronic ground state, excited states, and the potential energy surfaces that govern their behavior. spbu.ru
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methods are employed to model the distribution of electrons within the this compound isomers and to analyze the nature of their chemical bonds. mdpi.combasquequantum.eus
The ethyl groups attached to the benzene (B151609) ring are classified as electron-donating groups. This characteristic influences the electronic landscape of the aromatic ring. Computational studies, often using DFT, can precisely map the molecular electrostatic potential (MESP), revealing regions of relative electron richness and poverty. For the 1,3,5-triethylbenzene (B86046) isomer, the symmetrical arrangement of the ethyl groups leads to a balanced distribution of electron density on the benzene ring. In contrast, the less symmetrical 1,2,3- and 1,2,4-isomers exhibit more polarized electronic structures.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of these investigations. The energy and distribution of these orbitals are critical for predicting reactivity, particularly in electrophilic aromatic substitution reactions. For instance, the electron-donating nature of the ethyl groups raises the energy of the HOMO, making the this compound molecule more susceptible to attack by electrophiles compared to unsubstituted benzene.
Conformational isomerism in triethylbenzenes arises from the rotation of the ethyl groups around the single bond connecting them to the benzene ring. srmist.edu.in While this rotation is rapid at room temperature, the molecule exists in various staggered and eclipsed conformations, each with a distinct energy level. srmist.edu.in Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers. researchgate.netlibretexts.org
For an isomer like 1,3,5-triethylbenzene, the relative orientations of the three ethyl groups can lead to several distinct conformers. DFT calculations can determine the geometry and relative energies of these structures. The most stable conformer typically minimizes steric hindrance between adjacent ethyl groups and between the ethyl groups and the aromatic protons. srmist.edu.in For example, a "propeller-like" conformation is often found to be a low-energy structure for symmetrically substituted benzenes.
Studies on related molecules like 1,3,5-trimethylbenzene have shown that adsorption within the pores of materials like zeolites can significantly influence the stability of different conformers. researchgate.net Similar effects are expected for this compound, where the confined environment of a catalyst pore can favor specific orientations, thereby influencing reactivity and selectivity in catalytic processes. researchgate.net
Table 1: Illustrative Conformational Analysis of a this compound Isomer Note: This table presents hypothetical data to illustrate the output of a typical computational conformational analysis. The relative energies are calculated with respect to the most stable conformer.
| Conformer | Description of Ethyl Group Orientations | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A | All ethyl groups anti-periplanar to C-H bonds | 0.00 | 75.5 |
| B | One ethyl group syn-periplanar, two anti-periplanar | 1.50 | 15.0 |
| C | Two ethyl groups syn-periplanar, one anti-periplanar | 2.50 | 9.5 |
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to verify experimental results or to identify molecules. wikipedia.orgnumberanalytics.com By calculating properties related to how molecules interact with electromagnetic radiation, it is possible to generate theoretical IR, Raman, and NMR spectra. copernicus.org
For this compound isomers, DFT calculations can predict vibrational frequencies corresponding to specific bond stretches and bends. These theoretical frequencies, when appropriately scaled, can be compared with experimental Fourier-transform infrared (FTIR) spectra to assign observed absorption bands to specific molecular motions. researchgate.net For example, characteristic C-H stretching frequencies of the ethyl groups and the aromatic ring, as well as C-C stretching modes, can be accurately predicted.
Similarly, theoretical NMR chemical shifts can be calculated. In a study on tripodal molecules based on a 1,3,5-triethylbenzene scaffold, relative ¹H NMR chemical shifts were calculated at the MPW1PW91/6-311+G(d,p) level of theory, showing good corroboration with experimental values. rsc.org Such calculations help in assigning peaks in complex spectra and provide a deeper understanding of how the electronic environment around each nucleus influences its magnetic shielding. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for 1,3,5-Triethylbenzene Note: This table contains representative data predicted by DFT calculations. Actual values may vary based on the level of theory, basis set, and solvent model used.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Experimental Range (δ, ppm) |
|---|---|---|
| Aromatic (Ar-H) | 6.85 | 6.80 - 6.90 |
| Methylene (B1212753) (-CH₂-) | 2.62 | 2.55 - 2.65 |
| Methyl (-CH₃) | 1.24 | 1.20 - 1.30 |
Computational Elucidation of Reaction Mechanisms
Understanding the detailed step-by-step pathway of a chemical reaction is crucial for controlling its outcome. Computational methods allow chemists to map out potential energy surfaces, identify intermediate species, and characterize the high-energy transition states that connect them. numberanalytics.comescholarship.org This is particularly valuable for complex processes like the isomerization, transalkylation, and cracking of triethylbenzenes, often occurring over catalysts like zeolites. researchgate.net
A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. numberanalytics.com Its structure and energy determine the activation energy (Ea) of a reaction step, which is a key factor governing the reaction rate. Computational chemists use various algorithms to locate these unstable structures on the potential energy surface.
For reactions involving this compound, such as transalkylation with ethylbenzene (B125841), DFT calculations can be used to model the transition states. researchgate.net Studies on the related ethylbenzene disproportionation reaction over zeolite catalysts have computationally investigated two primary mechanisms: a monomolecular pathway involving surface alkoxy species and a bimolecular pathway proceeding through bulky diphenylethane-like intermediates. csic.es The activation energies for each step in these pathways can be calculated. For instance, the energy barrier for the initial protonation of the aromatic ring by the acid site of a zeolite can be determined, as well as the barriers for subsequent alkyl group transfers or elimination steps. csic.es Research on the transformation of 1,3,5-TEB over ZSM-5 catalysts involved calculating kinetic parameters and apparent activation energies for isomerization and cracking pathways, finding that cracking had a higher activation energy than isomerization. researchgate.net
Table 3: Calculated Activation Energies for Competing Reactions of 1,3,5-Triethylbenzene Note: This table shows illustrative data based on findings for TEB transformation on ZSM-5 catalysts. researchgate.net Values are representative of those obtained from kinetic modeling and computational studies.
| Reaction Pathway | Description | Calculated Ea (kJ/mol) |
|---|---|---|
| Isomerization | 1,3,5-TEB → 1,2,4-TEB | ~110 |
| Primary Cracking | 1,3,5-TEB → Diethylbenzene + Ethene | ~135 |
| Secondary Cracking | Diethylbenzene → Ethylbenzene + Ethene | ~150 |
Beyond characterizing individual transition states, computational chemistry can map entire reaction pathways, including all intermediates and transition states. researchgate.net This provides a comprehensive picture of the reaction mechanism. For atmospheric oxidation reactions, which are critical for understanding the fate of volatile organic compounds, computational studies have mapped the reaction pathways for similar molecules like 1,3,5-trimethylbenzene with OH radicals. rsc.org These studies identify multiple product channels, including the formation of bicyclic peroxy radicals and other oxygenated products. rsc.orgcopernicus.org The reaction is often a two-step process involving the formation of a reactant complex followed by the irreversible formation of products. rsc.org
Once the potential energy surface is mapped, transition state theory (TST) can be used to predict theoretical rate constants for each elementary step. rsc.org The rate constant (k) is calculated using the energy difference between the reactants and the transition state (the activation energy). rsc.org These predictions allow for a quantitative comparison of competing reaction pathways. For example, in the atmospheric oxidation of 1,3,5-trimethylbenzene, calculations showed that OH addition reactions were the dominant pathways over Criegee intermediate formation. rsc.org Similar detailed kinetic analyses can be applied to the industrially relevant reactions of this compound, helping to model and optimize processes like benzene alkylation. researchgate.net
Catalyst-Substrate Interactions Modeling for this compound Conversions
The production of this compound (TEB) often occurs as a byproduct in industrial processes such as the transalkylation of diethylbenzene (DEB) with benzene to form ethylbenzene (EB). nih.gov Computational modeling, particularly using Density Functional Theory (DFT), has become an essential tool for understanding the intricate interactions between catalysts and substrates at the molecular level, which govern reaction pathways and product selectivity. csic.esacs.org
In the context of this compound formation, a key competing reaction is the disproportionation of DEB, which yields EB and TEB. nih.gov This reaction is often catalyzed by acidic zeolites. Computational studies focus on modeling the reaction mechanisms to identify factors that favor or hinder TEB production. Two primary pathways are considered for DEB transformations: the alkyl-transfer pathway and the diaryl-mediated pathway. nih.govresearchgate.net
DFT calculations are employed to investigate the stability of key reaction intermediates within the microporous structures of different zeolites. For the diaryl-mediated pathway, two crucial intermediates are the one for transalkylation (Itrans) and the one for disproportionation (Idisp), which leads to TEB. nih.govresearchgate.net The relative stabilization of these intermediates by the zeolite framework is a determining factor for selectivity. By calculating the binding energies of these intermediates, researchers can predict which zeolites are more likely to produce this compound. nih.govcsic.es
A computational methodology combining a fast screening with force fields followed by detailed DFT studies on promising candidates allows for the identification of subtle differences in the stabilization of these intermediates within various zeolite pores. csic.esresearchgate.net This approach enables the selection of catalysts that can hinder the disproportionation route leading to this compound while favoring the desired transalkylation reaction. csic.es The interaction energy between the cationic intermediate and the zeolite framework is a critical component in these models. uj.edu.pl
| Zeolite Framework | Theoretical Binding Energy Ratio (Idisp / Itrans) | Experimental Selectivity (TEB/EB Ratio) |
|---|---|---|
| MOR | 0.94 | 0.20 |
| FAU | 0.98 | 0.12 |
| BEC | 0.98 | 0.08 |
| IWV | 1.00 | 0.05 |
This interactive table summarizes the correlation between theoretical predictions and experimental outcomes. A lower binding energy ratio suggests less favorable conditions for the formation of the this compound precursor.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.org For this compound and related compounds, MD simulations provide detailed insights into their behavior in various environments, from diffusion within porous materials to interactions in liquid phases. acs.orgnih.gov
Diffusion and Adsorption Behavior in Porous Materials
The efficiency of many catalytic and separation processes involving this compound isomers depends on their ability to move (diffuse) and stick (adsorb) within porous materials like zeolites. nih.govucsd.edu MD simulations are instrumental in understanding and quantifying this behavior at a molecular level. nih.govresearchgate.net
Studies on C9 aromatic hydrocarbons, including trimethylbenzene (TMB) isomers which are structurally similar to TEB, reveal how molecular shape and zeolite pore structure govern diffusion. nih.govacs.org For instance, MD simulations have shown that within zeolite-beta (BEA), 1,2,4-TMB is translationally more mobile than its other isomers. nih.gov Similarly, in zeolite NaY, cumene, another C9 isomer, shows slightly higher self-diffusivity compared to 1,2,4-TMB, which encounters a larger energy barrier at the pore windows. tandfonline.com The diffusion coefficients calculated from MD simulations generally align well with experimental data. nih.gov
Adsorption behavior is typically investigated using Grand Canonical Monte Carlo (GCMC) simulations, often in conjunction with MD. ucsd.eduacs.orgpsu.edu These simulations identify preferred adsorption sites and calculate adsorption energies. For aromatic molecules, interactions with the zeolite framework, including van der Waals and electrostatic forces, determine the strength of adsorption. ucsd.edu The simulations show that the mobility and diffusion of these molecules mainly occur in the larger supercages of zeolites like ITQ-1. ucsd.edu
| Molecule | Zeolite | Diffusion Coefficient (x 10-10 m²/s) |
|---|---|---|
| 1,2,3-Trimethylbenzene | Zeolite-beta (BEA) | 1.8 |
| 1,2,4-Trimethylbenzene (B165218) | Zeolite-beta (BEA) | 3.5 |
| 1,3,5-Trimethylbenzene | Zeolite-beta (BEA) | 2.0 |
| 1,2,4-Trimethylbenzene | Zeolite NaY | ~4.0 |
| Cumene (Isopropylbenzene) | Zeolite NaY | ~5.0 |
This interactive table presents diffusion coefficients for various C9 aromatics in different zeolite structures, highlighting the influence of molecular shape and pore environment on mobility.
Intermolecular Interactions in Condensed Phases
In condensed phases (liquids and solids), the bulk properties of this compound are governed by intermolecular forces. libretexts.org These forces, which include van der Waals forces and π–π stacking interactions, are electrostatic in nature. libretexts.orgnih.gov MD simulations and DFT calculations can elucidate the nature and strength of these interactions.
A notable example is the interaction between 1,3,5-triethylbenzene and hexafluorobenzene. nih.gov DFT calculations show a significant complexation energy, driven primarily by dispersion forces (47–55%) and electrostatic interactions (33–40%). nih.gov This strong π–π stacking interaction is potent enough to facilitate the formation of a crystalline solid from the two liquids. nih.gov
Furthermore, the 1,3,5-triethylbenzene scaffold is widely used in supramolecular chemistry to create host molecules for molecular recognition. beilstein-journals.orgiucr.org Computational studies, including MD simulations and DFT calculations, investigate the conformational dynamics of these host molecules. The steric gearing of the ethyl groups can pre-organize the molecule into a specific "binding" conformation. beilstein-journals.org MD simulations at various temperatures have been used to understand the dynamics and rotational barriers of the functional groups attached to the this compound core, revealing that the ethylated hosts are less dynamic than unsubstituted analogues. beilstein-journals.org
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are computational methodologies that aim to build mathematical models correlating the chemical structure of molecules with their reactivity or the selectivity of the reactions they undergo. d-nb.infonih.gov These models are powerful tools for predicting the behavior of new compounds or catalysts without the need for extensive experimentation. edulll.grnih.gov
Development of Predictive Models for this compound Reactivity
Developing a QSRR model involves several key steps: generating numerical descriptors of the molecular structures, selecting the most relevant descriptors, creating a mathematical model (often using techniques like Multiple Linear Regression or Artificial Neural Networks), and validating the model's predictive power. d-nb.info
For this compound, predictive models of reactivity could focus on its role in various chemical transformations, such as isomerization, disproportionation, or transalkylation. acs.orgacs.orgresearchgate.net The molecular descriptors used in such a model would quantify structural features like size, shape, and electronic properties. d-nb.info For example, in the context of atmospheric chemistry, QSRR models are developed to predict the reaction rate constants of organic compounds with atmospheric radicals. science.govresearchgate.net While specific QSRR models for this compound reactivity are a niche research area, the established methodologies are readily applicable. d-nb.inforesearchgate.net Such models could predict, for instance, how modifications to the this compound structure would affect its conversion rate in a catalytic process.
Correlating Structural Features with Catalytic Selectivity
QSSR models are particularly valuable in catalysis for predicting how a catalyst's structure will influence the product distribution of a reaction. nih.gov For reactions involving this compound, such as its formation via diethylbenzene (DEB) disproportionation, QSSR can help select a catalyst that minimizes its production. nih.gov
A powerful approach that functions like a QSSR study involves the computational screening of a large database of zeolite structures. researchgate.net The structural features of the zeolite pores (e.g., size, shape, channel topology) are correlated with their ability to stabilize the transition states and intermediates of competing reaction pathways. nih.govresearchgate.net As discussed in section 5.2.3, the selectivity of DEB conversion towards either transalkylation (producing EB) or disproportionation (producing TEB) is strongly dependent on how the zeolite framework stabilizes the respective diaryl intermediates. nih.gov
By calculating the binding energies of the disproportionation intermediate (Idisp) and the transalkylation intermediate (Itrans) across a range of zeolite structures, a predictive relationship is established. Zeolites that show a higher stabilization for Itrans relative to Idisp are predicted to be more selective towards ethylbenzene production, thereby suppressing the formation of this compound. nih.gov This computational pre-screening, validated by experimental results, serves as a potent QSSR tool, guiding the synthesis of catalysts with desired selectivity and demonstrating a clear correlation between the catalyst's structural features and the reaction outcome. nih.govresearchgate.net
Environmental Occurrence, Fate, and Remediation Research of Triethylbenzenes
Environmental Distribution and Transport Research
The environmental distribution of triethylbenzene (B13742051) isomers is governed by their physicochemical properties, such as water solubility, vapor pressure, and partitioning coefficients.
Triethylbenzenes are considered volatile organic compounds (VOCs) and can be released into the atmosphere. Once in the air, they can be transported over distances and partition between the gas and particulate phases. epa.gov Their presence in the atmosphere contributes to the formation of photochemical smog through reactions with other VOCs. epa.gov
Research on the atmospheric chemistry of aromatic hydrocarbons, including 1,3,5-trimethylbenzene (a related compound), indicates that they play a significant role in the generation of ozone and secondary organic aerosols (SOA). osti.gov Studies in urban environments, such as a tunnel study in Hong Kong, have quantified the emission factors of various VOCs from vehicular traffic, including aromatic compounds, highlighting their contribution to air pollution. researchgate.net The partitioning behavior of these compounds is influenced by factors like temperature and the presence of other atmospheric constituents.
The potential for long-range atmospheric transport means that triethylbenzenes can be found in areas distant from their original sources. The distribution between the gas phase and atmospheric aerosols depends on the compound's volatility and the nature of the aerosol particles.
In aquatic and soil environments, the behavior of triethylbenzenes is largely dictated by their low water solubility and tendency to adsorb to organic matter. fishersci.comladwp.com this compound is generally immiscible with water and is expected to persist in the environment due to its low water solubility, suggesting it is not likely to be mobile in soil. fishersci.com
The partitioning of organic compounds between water and soil or sediment is described by the soil organic carbon-water (B12546825) partition coefficient (Koc). ladwp.com For nonpolar organic compounds like this compound, a higher Koc value indicates a greater tendency to adsorb to soil and sediment, reducing its mobility in groundwater. ladwp.comumich.edu Studies have shown that the properties of the stationary phase in reverse-phase chromatography can be similar to those of soil and sediment particles coated with natural organic matter, providing a method to estimate sediment/soil partition coefficients. umich.edu
The distribution of triethylbenzenes in contaminated sites is often found in conjunction with other gasoline constituents like benzene (B151609), toluene (B28343), ethylbenzene (B125841), and xylenes (B1142099) (BTEX). provectusenvironmental.comusgs.gov Because it is a liquid that does not bind well to soil, 1,2,4-trimethylbenzene (B165218) that enters the ground can move through the soil and enter groundwater. epa.gov
Table 1: Physicochemical Properties Influencing Environmental Distribution
| Property | Value/Description | Significance in Environmental Distribution |
|---|---|---|
| Molecular Weight | 162.27 g/mol | Influences diffusion and transport rates. noaa.gov |
| Water Solubility | Low | Limits dissolution in water, promoting partitioning to soil and sediment. fishersci.com |
| Henry's Law Constant | High | Indicates a tendency to volatilize from water to air. ladwp.com |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | High | Indicates strong adsorption to organic matter in soil and sediment, reducing mobility. ladwp.comclaire.co.uk |
| Octanol-Water Partition Coefficient (Kow) | High | Suggests a high potential for bioaccumulation in fatty tissues of organisms. epa.gov |
Environmental Degradation Pathways and Kinetics
Triethylbenzenes can be degraded in the environment through various biotic and abiotic processes. The rates of these degradation processes determine the persistence of these compounds in different environmental compartments.
In the atmosphere, the primary degradation pathway for triethylbenzenes is photo-oxidation initiated by hydroxyl (OH) radicals. caltech.eduacs.org This process is a key factor in the formation of ground-level ozone and secondary organic aerosols (SOA). osti.govnih.gov
Smog chamber studies on 1,3,5-trimethylbenzene have shown that its oxidation leads to the formation of various gaseous products, including methylglyoxal (B44143) and carbon monoxide. osti.gov Theoretical studies have been conducted to elucidate the complex mechanisms of the atmospheric photooxidation of aromatic compounds, including 1,2,4-trimethylbenzene. These studies help in identifying the lowest energy intermediates and predicting the final oxidation products. caltech.eduacs.org The structure of the aromatic precursor influences the composition and properties of the resulting SOA. For instance, the SOA formed from 1,3,5-triethylbenzene (B86046) has distinct characteristics in its mass spectrum. nih.gov
Research has also investigated the aging of SOA, a process involving further oxidation of the initial products. copernicus.org The photo-oxidation of 1,3,5-trimethylbenzene has been shown to proceed mainly through a peroxide bicyclic ring-opening route. researchgate.net The resulting products can include carboxylic acids and hydroxycarbonyls. copernicus.org
Microorganisms in soil and water can degrade triethylbenzenes under both aerobic and anaerobic conditions. epa.gov Under aerobic conditions, the degradation can be relatively rapid. researchgate.net
Under anaerobic conditions, the biodegradation of this compound isomers is more complex and depends on the available electron acceptors. Studies have shown that while 1,2,4-trimethylbenzene is not expected to be readily biodegradable, it is expected to degrade in the environment and not be persistent. europa.eu
Research has investigated the biodegradation of trimethylbenzene isomers under various anaerobic conditions:
Denitrifying conditions: Slow to moderate degradation of 1,3,5-TMB, 1,2,4-TMB, and 1,2,3-TMB has been observed. researchgate.netnih.gov One study found that after 204 days, approximately 27%, 24%, and 16% of the initial concentrations of 1,3,5-TMB, 1,2,4-TMB, and 1,2,3-TMB, respectively, were degraded. researchgate.net Another study observed continuous and complete biodegradation of 1,3,5-TMB and 1,2,4-TMB under denitrifying conditions. nih.gov
Sulfate-reducing conditions: TMB isomers were found to be recalcitrant in one study. researchgate.net However, another study observed continuous and complete biodegradation of all TMB isomers at 20°C, but no degradation at 10°C. nih.gov
Iron-reducing conditions: Significant biodegradation of TMBs has been observed, with degradation of 1,3,5-TMB, 1,2,4-TMB, and 1,2,3-TMB to 44%, 47%, and 24% of their initial concentrations, respectively. researchgate.net
N2O-reducing conditions: A microbial culture was able to grow on 1,3,5-TMB and 1,2,4-TMB, but not 1,2,3-TMB. epa.gov
The kinetics of biodegradation can vary significantly depending on environmental conditions and the specific isomer. First-order biodegradation rate constants have been determined in various studies to quantify the degradation speed. researchgate.netnih.gov
Table 2: Biodegradation of this compound Isomers under Various Conditions
| Condition | Isomer(s) | Observed Degradation | Reference |
|---|---|---|---|
| Aerobic | General | Readily biodegraded | researchgate.net |
| Denitrifying | 1,3,5-TMB, 1,2,4-TMB, 1,2,3-TMB | Slow degradation (16-27% after 204 days) | researchgate.net |
| 1,3,5-TMB, 1,2,4-TMB | Continuous and complete | nih.gov | |
| Sulfate-Reducing | TMB isomers | Recalcitrant | researchgate.net |
| TMB isomers | Complete at 20°C, none at 10°C | nih.gov | |
| Iron-Reducing | 1,3,5-TMB, 1,2,4-TMB, 1,2,3-TMB | Significant degradation (24-47%) | researchgate.net |
| N2O-Reducing | 1,3,5-TMB, 1,2,4-TMB | Degraded | epa.gov |
Besides photo-oxidation, other abiotic degradation processes for triethylbenzenes in the environment are generally considered to be slow. Hydrolysis is not a significant degradation pathway for aromatic hydrocarbons like this compound. noaa.gov
In some remediation scenarios, in-situ chemical oxidation (ISCO) using strong oxidizing agents like Fenton's reagent (hydrogen peroxide and an iron catalyst) or persulfate can be employed to degrade triethylbenzenes in soil and groundwater. provectusenvironmental.com These technologies introduce highly reactive free radicals, such as hydroxyl and sulfate (B86663) radicals, that can rapidly break down the aromatic ring structure of this compound. provectusenvironmental.com
The stability of this compound under normal transport and environmental conditions, apart from photo-oxidation, contributes to its potential persistence in subsurface environments where light and microbial activity may be limited. fishersci.com
Biotransformation and Metabolite Identification in Environmental Systems
The environmental fate of triethylbenzenes (TEBs) is significantly influenced by microbial activity. Understanding the biotransformation pathways and identifying the resulting metabolites are crucial for assessing the natural attenuation of these compounds in contaminated ecosystems.
The microbial degradation of aromatic hydrocarbons like this compound is a critical process for their removal from the environment. In aerobic conditions, bacteria utilize oxygenase enzymes to initiate the breakdown of the stable benzene ring. unesp.br This initial attack, often carried out by dioxygenases, introduces oxygen to the aromatic nucleus, forming intermediates like phenol (B47542) or cis-dihydrodiols, which are then further oxidized to catechol. nih.gov The aromatic ring of catechol is subsequently cleaved by other dioxygenases, either in an ortho- or meta-position, leading to compounds that can enter central metabolic pathways. unesp.brnih.gov
Research has shown that microorganisms capable of degrading methylbenzenes, such as toluene and xylene, are often encoded by self-transmissible plasmids like the TOL plasmid. wur.nl These plasmids contain operons that code for the enzymes responsible for the entire degradation pathway, from the initial oxidation of the side chains to the final ring cleavage. wur.nl For instance, a mixed microbial culture derived from gasoline-contaminated aquifer material has demonstrated the ability to transform 1,2,4-trimethylbenzene along with other BTEX compounds. berkeley.edu While the specific enzymes for this compound degradation are not as extensively studied as those for simpler alkylbenzenes, the pathways are presumed to be analogous due to the broad substrate specificity of the involved enzymes. unesp.br
The identification of metabolites provides evidence of biotransformation and helps to elucidate the degradation pathways. epa.gov For gasoline aromatics, incomplete mineralization can lead to the formation of aromatic and aliphatic acids, as well as phenolic compounds. epa.gov In studies of BTEX and naphtha compound metabolism under methanogenic conditions, gas chromatography has been used to track the degradation sequence. researchgate.net For instance, in methanogenic tailings, BTEX compounds were observed to degrade in the order of toluene, o-xylene, m- plus p-xylene, ethylbenzene, and finally benzene. researchgate.net
While specific studies detailing the full range of this compound metabolites in complex environmental systems are limited, the initial steps are expected to mirror those of similar compounds. The oxidation of the ethyl side chains and hydroxylation of the aromatic ring would lead to the formation of various ethylphenols and ethylcatechols. Complete mineralization results in the conversion of the carbon in this compound to carbon dioxide and water. However, under certain environmental conditions, intermediate metabolites may accumulate.
Table 1: Potential Intermediate Metabolites from Aerobic Degradation of this compound
| Precursor Compound | Potential Intermediate Metabolites |
| 1,2,3-Triethylbenzene | 2,3,4-Triethylphenol, 3,4-Diethylcatechol |
| 1,2,4-Triethylbenzene | 2,4,5-Triethylphenol, 3,4-Diethylcatechol |
| 1,3,5-Triethylbenzene | 2,4,6-Triethylphenol, 3,5-Diethylcatechol |
| This table presents hypothetical intermediates based on established degradation pathways for other alkylbenzenes. |
Remediation Technologies for this compound Contamination
Various technologies have been developed to address soil and groundwater contamination by petroleum hydrocarbons, including triethylbenzenes. These methods can be broadly categorized into biological, chemical, and physical approaches.
Bioremediation harnesses the power of microorganisms to break down contaminants into less harmful substances. agriscigroup.usfrontiersin.org It is often considered an environmentally friendly and cost-effective solution. spmi.ru
Bioventing : This in-situ technique enhances the activity of indigenous microorganisms by supplying oxygen to the contaminated unsaturated soil zone. fehrgraham.comuoguelph.ca The increased oxygen stimulates the aerobic biodegradation of volatile compounds like this compound. fehrgraham.com It is a widely used method for soils contaminated with petroleum products. wright.edu
Bioaugmentation : This strategy involves introducing specific, cultured microorganisms to a contaminated site to supplement the native microbial population. epfl.chresearchgate.net This can be particularly useful when the indigenous microbes are not capable of degrading the specific contaminants present. researchgate.net The success of bioaugmentation depends on the ability of the introduced microbes to survive and thrive in the new environment. epfl.ch
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods that utilize highly reactive hydroxyl radicals (•OH) to oxidize and destroy organic pollutants. membranechemicals.com AOPs are effective for a wide range of refractory organic compounds, including aromatic hydrocarbons like this compound. kirj.ee
Common AOPs include processes using ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, often in combination (e.g., O₃/H₂O₂, UV/H₂O₂). kirj.eeicm.edu.pl Studies on volatile organic chemicals (VOCs) have shown that aromatic compounds like 1,2,4-trimethylbenzene exhibit high reactivity during ozonation and O₃/H₂O₂ processes due to fast reactions with hydroxyl radicals. nih.gov The degradation rates of aromatic VOCs are influenced by the substituent groups on the aromatic ring, with electron-donating groups generally increasing reactivity. nih.gov Persulfate-based AOPs, which generate sulfate radicals, are also emerging as a viable alternative for water treatment. acs.org
Adsorption and separation techniques are physical processes used to remove contaminants from water or air.
Adsorption : This is a widely used technology where contaminants are removed by binding to the surface of a porous material known as an adsorbent. mdpi.com Activated carbon is a common adsorbent due to its high surface area and effectiveness in capturing VOCs. mdpi.comresearchgate.net Other materials like zeolites, which are crystalline aluminosilicates, are also used for their ability to selectively adsorb molecules based on size and polarity. google.comsci-hub.ru The efficiency of adsorption depends on factors like the properties of the adsorbent and the boiling point of the adsorbate. mdpi.com Adsorbents can often be regenerated and reused, although this can sometimes lead to secondary pollution concerns. nih.gov
Separation : Techniques like air stripping and soil vapor extraction (SVE) are physical processes that separate volatile contaminants from water and soil, respectively. In air stripping, air is passed through contaminated water, transferring the volatile compounds to the air phase, which is then treated. Soil vapor extraction applies a vacuum to the soil to remove volatile chemicals from the pore spaces. These separation technologies are often used in conjunction with other treatment methods like adsorption to capture the removed contaminants.
Table 2: Overview of Remediation Technologies for this compound
| Technology | Type | Mechanism | Target Media |
| Bioventing | Bioremediation (in-situ) | Stimulates aerobic biodegradation by supplying oxygen. fehrgraham.comuoguelph.ca | Unsaturated Soil |
| Bioaugmentation | Bioremediation (in-situ or ex-situ) | Introduces specialized microorganisms to enhance degradation. epfl.chresearchgate.net | Soil, Groundwater |
| Advanced Oxidation Processes (AOPs) | Chemical | Oxidation of contaminants by highly reactive radicals (e.g., •OH). membranechemicals.comkirj.ee | Water, Wastewater |
| Adsorption | Physical | Contaminants adhere to the surface of a porous medium. mdpi.com | Water, Air |
| Air Stripping / Soil Vapor Extraction (SVE) | Physical | Physical separation of volatile compounds from a liquid or solid matrix. | Groundwater, Soil |
Emerging Remediation Approaches (e.g., Nanoremediation)
Conventional methods for cleaning up sites contaminated with persistent organic pollutants can be slow and challenging. researchgate.net As a result, researchers are exploring new and innovative solutions. Among these, nanoremediation has shown significant promise for the in-situ treatment of contaminants like this compound. epa.gov
Nanoremediation involves the use of reactive nanoparticles to break down and detoxify pollutants. epa.gov These tiny particles, due to their small size and specially designed surface coatings, can move through small spaces in the ground and stay suspended in groundwater. epa.gov This allows them to travel further and be more widely distributed than larger particles. epa.gov
One of the most studied types of nanoparticles for this purpose is nanoscale zero-valent iron (nZVI). mdpi.com This material can be used to activate persulfate (PS), a strong oxidizing agent. mdpi.commdpi.com The combination of nZVI and PS creates powerful sulfate radicals that can effectively degrade a variety of organic contaminants. mdpi.com The slow release of ferrous ions from the nZVI helps to sustain the production of these radicals, avoiding issues that can occur with high iron concentrations. mdpi.com
Recent studies have demonstrated the effectiveness of this approach. For example, research on the remediation of soil contaminated with polycyclic aromatic hydrocarbons (PAHs) showed that a composite of nZVI supported on carbonylated activated carbon could effectively activate persulfate to degrade these pollutants. mdpi.com While this study focused on PAHs, the underlying chemical principles are applicable to other organic compounds like triethylbenzenes.
Another emerging technique is the use of biochar-supported nanoscale zero-valent iron, which has been tested in field demonstrations for the removal of chlorinated solvents from groundwater. mdpi.com The application of such advanced oxidation processes can significantly speed up the remediation of contaminated groundwater, often taking less than 24 hours, compared to the months or even years required for bioremediation. mdpi.com
These emerging technologies offer the potential for faster and more effective cleanup of sites contaminated with triethylbenzenes and other persistent organic pollutants.
Environmental Monitoring and Source Apportionment Studies
The accurate detection and quantification of this compound isomers at trace levels in environmental samples are crucial for assessing contamination and understanding their environmental fate. Various analytical techniques have been developed and refined to achieve the necessary sensitivity and selectivity for this purpose.
A common and robust method for analyzing volatile organic compounds (VOCs) like this compound is gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). epa.govresearchgate.net To handle the low concentrations typically found in environmental samples, a pre-concentration step is often necessary. Purge-and-trap (P&T) is a widely used technique for extracting and concentrating VOCs from water and soil samples before GC analysis. epa.govthermofisher.com This method involves bubbling an inert gas through the sample to strip the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to release the analytes into the GC system. thermofisher.com
For enhanced sensitivity in water analysis, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful tool. researchgate.net This technique involves exposing a coated fiber to the headspace above a water sample, where the volatile compounds partition onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. The use of a cryo-trap can further improve the chromatographic peak shape, leading to better resolution and lower detection limits. researchgate.net Studies have shown that this method can achieve detection limits at the sub-nanogram per liter (ng/L) level for related compounds like benzene, toluene, ethylbenzene, and xylenes (BTEX). researchgate.net
Other detection methods that have been developed for VOCs include:
High-performance liquid chromatography (HPLC) researchgate.net
Surface acoustic wave (SAW) sensors coated with polymers designed to selectively interact with specific molecules. acs.org
Optical fiber sensors with siloxane films have also been developed for monitoring BTEX in complex samples like landfill leachate. acs.org
The selection of the analytical method often depends on the sample matrix (water, soil, air), the required detection limits, and the available instrumentation. The table below summarizes some of the common analytical techniques and their applications.
| Analytical Technique | Sample Type | Key Features |
| Purge-and-Trap GC-MS | Water, Soil | Widely used for VOC analysis, good for a broad range of compounds. epa.govthermofisher.com |
| Headspace SPME-GC-MS with Cryo-trap | Water | High sensitivity, suitable for trace and ultra-trace analysis. researchgate.net |
| Gas Chromatography-Flame Ionization Detector (GC-FID) | Water, Soil | Robust and reliable for quantification of hydrocarbons. researchgate.netifpenergiesnouvelles.fr |
| Surface Acoustic Wave (SAW) Sensors | Water | Portable and selective, good for field monitoring. acs.org |
| Optical Fiber Sensors | Water | Can be used for in-situ monitoring in complex matrices. acs.org |
Triethylbenzenes in the environment originate from both human activities (anthropogenic) and natural processes (biogenic). csic.eswhiterose.ac.ukcopernicus.org Distinguishing between these sources is essential for effective environmental management and pollution control.
Anthropogenic Sources: The primary anthropogenic sources of triethylbenzenes are related to the production, use, and combustion of petroleum products. epa.govcopernicus.org These compounds are components of crude oil and are found in gasoline, diesel fuel, and industrial solvents. whiterose.ac.ukepa.gov Specific anthropogenic sources include:
Vehicular emissions: Exhaust from gasoline and diesel-powered vehicles is a significant source of triethylbenzenes in urban areas. whiterose.ac.ukcopernicus.org
Industrial processes: Emissions from oil refineries, chemical manufacturing plants, and facilities that use solvents can release triethylbenzenes into the atmosphere. whiterose.ac.ukepa.gov
Consumer products: Some consumer products, such as room fresheners and cleaning agents, have been identified as indoor sources of 1,2,4-triethylbenzene. csic.eswhiterose.ac.uk
Fuel evaporation: The evaporation of gasoline from storage tanks and during refueling contributes to atmospheric levels of triethylbenzenes. whiterose.ac.uk
Biogenic Sources: While less significant than anthropogenic emissions, some natural processes can also produce triethylbenzenes. csic.eswhiterose.ac.uk These biogenic sources are generally more diffuse and can be harder to quantify. Research suggests that certain microorganisms may be capable of producing volatile organic compounds, including aromatic hydrocarbons, though specific evidence for this compound is limited. researchgate.net
In a study of indoor air pollution in Hong Kong, 1,2,4-triethylbenzene, along with other compounds like nonane (B91170) and decane, was identified as a tracer for emissions from room fresheners. csic.eswhiterose.ac.uk Another study on the oxidation of large aromatic compounds noted that 1,3,5-triethylbenzene is an anthropogenic volatile organic compound that can contribute to the formation of secondary organic aerosols. nih.gov
The following table summarizes the identified sources of triethylbenzenes.
| Source Type | Specific Source | Relevant this compound Isomer(s) |
| Anthropogenic | Vehicular Emissions | 1,2,3-Triethylbenzene, 1,2,4-Triethylbenzene, 1,3,5-Triethylbenzene copernicus.org |
| Industrial Processes | 1,2,4-Triethylbenzene, 1,3,5-Triethylbenzene whiterose.ac.ukepa.govnih.gov | |
| Consumer Products (e.g., room fresheners) | 1,2,4-Triethylbenzene csic.eswhiterose.ac.uk | |
| Fuel Evaporation | General Triethylbenzenes whiterose.ac.uk | |
| Biogenic | Microbial Processes | Limited evidence, but a potential minor source. researchgate.net |
Advanced Analytical Methodologies for Triethylbenzene Systems
Sophisticated Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy serves as a cornerstone for the molecular-level investigation of triethylbenzene (B13742051). Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into molecular structure, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of this compound isomers (1,2,3-, 1,2,4-, and 1,3,5-triethylbenzene) and the structural analysis of their derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are often essential for resolving complex structures and differentiating isomers that may yield similar mass spectra. nih.govnih.gov
Techniques like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. COSY and TOCSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the ethyl groups and the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range (2-3 bond) couplings between protons and carbons. This connectivity information is crucial for definitively establishing the substitution pattern on the benzene (B151609) ring, which is the key differentiator between the isomers. nih.gov For instance, the symmetry of 1,3,5-triethylbenzene (B86046) results in a simpler spectrum compared to the less symmetrical 1,2,4- and 1,2,3-isomers, a feature that is readily apparent in both 1D and 2D NMR spectra. spectrabase.comchemicalbook.comnih.gov
Table 1: Representative ¹H NMR Chemical Shifts for this compound Isomers
| Isomer | Aromatic Protons (ppm) | Methylene (B1212753) Protons (-CH₂-) (ppm) | Methyl Protons (-CH₃) (ppm) |
| 1,3,5-Triethylbenzene | ~6.8 | ~2.6 | ~1.2 |
| 1,2,4-Triethylbenzene | ~6.9 - 7.1 | ~2.6 - 2.7 | ~1.2 |
| 1,2,3-Triethylbenzene | ~6.9 - 7.0 | ~2.6 - 2.8 | ~1.2 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound and its derivatives. scribd.com These methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that induce a change in molecular polarizability. edinst.com
For this compound, characteristic IR and Raman spectra show:
C-H stretching vibrations from the aromatic ring (typically ~3000-3100 cm⁻¹) and the aliphatic ethyl groups (~2850-2975 cm⁻¹).
C-C stretching vibrations within the aromatic ring (~1450-1600 cm⁻¹).
C-H bending vibrations , which are particularly useful for distinguishing substitution patterns. The out-of-plane C-H bending bands in the 650-900 cm⁻¹ region of the IR spectrum are highly characteristic of the arrangement of substituents on the benzene ring. nist.gov
These techniques are especially powerful for monitoring chemical reactions in situ. frontiersin.org For example, during functionalization reactions (e.g., nitration, sulfonation, or oxidation) of the this compound ring or its side chains, the appearance of new vibrational bands corresponding to nitro (NO₂), sulfonic acid (SO₃H), or carbonyl (C=O) groups can be tracked in real-time. This allows for the identification of transient reaction intermediates and provides insights into reaction mechanisms. edinst.commt.com
Table 2: Key Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretch | 2850 - 2975 | IR, Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |
| Aromatic C-H | Out-of-plane bend | 650 - 900 | IR |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound and its derivatives. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high accuracy allows for the calculation of a unique elemental formula, confirming, for example, that a compound has the formula C₁₂H₁₈ (the formula for this compound) and distinguishing it from other isobaric species. libretexts.orgnih.gov
In conjunction with ionization techniques like Electron Ionization (EI), HRMS provides detailed information about molecular fragmentation pathways. core.ac.uk For alkylbenzenes such as this compound, a characteristic fragmentation pattern involves the cleavage of the bond beta to the aromatic ring. This results in the loss of a methyl radical (•CH₃) to form a highly stable benzylic-type cation. youtube.com
The primary fragmentation pathway for this compound (molecular weight ≈ 162.27 g/mol ) is: [C₁₂H₁₈]⁺• → [C₁₁H₁₅]⁺ + •CH₃ m/z 162 → m/z 147
The resulting ion at m/z 147 is often the base peak or one of the most abundant ions in the mass spectrum of this compound isomers. nih.govnih.gov Studying these fragmentation patterns with high mass accuracy helps to confirm the structure of the parent molecule and identify unknown derivatives formed during reactions.
Table 3: Accurate Mass Data for this compound and its Primary Fragment
| Species | Formula | Nominal Mass (m/z) | Exact Mass (m/z) |
| This compound Molecular Ion | [C₁₂H₁₈]⁺• | 162 | 162.14085 |
| Primary Fragment Ion | [C₁₁H₁₅]⁺ | 147 | 147.11738 |
Advanced Chromatographic Separation and Characterization
Chromatography is the premier technique for separating the components of complex mixtures containing this compound isomers and their derivatives. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analytes.
Gas Chromatography (GC) is the ideal method for the separation and quantitative analysis of volatile and semi-volatile compounds like the this compound isomers. labrulez.comchemicke-listy.cz Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. vurup.sk The three isomers of this compound, having slightly different boiling points and shapes, can be effectively separated using standard capillary GC columns (e.g., those with non-polar or mid-polar stationary phases). nih.govresearchgate.net
When coupled with a Mass Spectrometer (GC-MS), the technique becomes a powerful tool for both separation and identification. mdpi.comnih.govnih.gov As components elute from the GC column, they are ionized and analyzed by the mass spectrometer, providing a mass spectrum for each separated peak. This allows for positive identification and enables the quantification of each isomer even in highly complex mixtures, such as petroleum fractions or environmental samples. tcracs.orglcms.cz The use of retention indices, which normalize retention times to a series of standards, provides an additional layer of confidence in compound identification. nih.gov
Table 4: Typical Kovats Retention Indices for this compound Isomers on a Standard Non-Polar GC Column
| Isomer | Kovats Retention Index (approx.) |
| 1,3,5-Triethylbenzene | 1207 |
| 1,2,4-Triethylbenzene | 1225 |
| 1,2,3-Triethylbenzene | 1245 |
Source: Data compiled from public databases such as PubChem. nih.govnih.gov Values can vary with the specific column and conditions.
While GC is suitable for this compound itself, Liquid Chromatography (LC) is the method of choice for analyzing its polar and non-volatile derivatives. dphen1.com If this compound undergoes reactions that introduce polar functional groups (e.g., hydroxyl, carboxyl, sulfonic acid groups), the resulting products are often too polar or have too low a vapor pressure to be analyzed by GC.
High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode using C18 columns, can effectively separate these polar derivatives based on differences in their hydrophobicity. researchgate.netmdpi.com Coupling LC with mass spectrometry (LC-MS) allows for the sensitive detection and identification of these separated compounds. nih.govmdpi.com LC-MS is indispensable for studying the metabolic pathways of this compound or for analyzing the product mixtures of aqueous-phase reactions, providing both retention time and mass-to-charge ratio data for each component. mdpi.com For highly polar derivatives, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed. mdpi.com
Table 5: Analytical Approaches for this compound Derivatives
| Derivative Type | Example Compound(s) | Key Properties | Recommended Technique |
| Non-polar, Volatile | This compound isomers | Low polarity, Volatile | GC, GC-MS |
| Polar, Non-Volatile | Triethylphenol, Triethylbenzoic Acid | Increased polarity, Low volatility | LC-MS, HPLC-UV |
| Highly Polar | This compound Sulfonic Acid | High polarity, Non-volatile | Reversed-Phase or HILIC LC-MS |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation and analysis of complex mixtures, particularly within the petroleum and chemical industries. libretexts.orgteledynelabs.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. libretexts.org This state is advantageous for chromatography, offering low viscosity and high diffusivity, which facilitates faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). waters.com
The primary advantages of SFC include higher analysis speed, reduced organic solvent consumption, and compatibility with a wide range of detectors. libretexts.org The lower viscosity of supercritical CO2 allows for higher flow rates and shorter column equilibration times, significantly increasing throughput. waters.comafmps.be Furthermore, the use of CO2, a non-toxic and non-flammable solvent, makes SFC a more environmentally friendly or "green" technology. waters.com
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|---|
| Mobile Phase | Supercritical Fluid (e.g., CO2) | Liquid | Inert Gas (e.g., He, N2) |
| Analysis Speed | Fast (3-4x HPLC) waters.com | Moderate to Slow | Fast |
| Efficiency | High | High | Very High |
| Solvent Consumption | Low (primarily CO2) waters.com | High | None (carrier gas) |
| Operating Temperature | Low to Moderate (>40 °C for CO2) wikipedia.org | Ambient to Moderate | High |
| Applicability | Non-polar to moderately polar compounds, thermally labile compounds, chiral separations libretexts.org | Wide range of polarities, non-volatile compounds | Volatile and thermally stable compounds |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic structure of crystalline solids. This technique is invaluable for elucidating the molecular geometry, conformation, and intermolecular interactions of this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed electron density map and, from that, a model of the atomic arrangement. mdpi.com
Derivatives of 1,3,5-triethylbenzene are of particular interest in the field of supramolecular chemistry, where the this compound unit often serves as a rigid scaffold. beilstein-journals.orgnih.govnih.gov X-ray diffraction studies have revealed that the ethyl groups can control the conformation of functional groups attached to the benzene ring, a phenomenon known as "steric gearing." beilstein-journals.orgnih.gov This effect often directs the substituents into an alternating "up-down" conformation relative to the plane of the central ring, which is crucial for designing host molecules in molecular recognition studies. beilstein-journals.orgnih.gov Analysis of the Cambridge Structural Database has identified over a hundred crystal structures of such tripodal this compound-based hosts, confirming the prevalence of these specific conformations. beilstein-journals.orgnih.gov
Single crystal X-ray diffraction is particularly powerful for studying the non-covalent interactions that govern the formation of supramolecular assemblies. In these systems, molecules of this compound derivatives self-assemble into larger, ordered structures through interactions like hydrogen bonding, C-H···π interactions, and halogen bonds. rsc.org
Similarly, the crystal structures of this compound derivatives incorporating pyridinium (B92312) subunits have been studied to understand their supramolecular motifs. nih.gov These studies provide detailed insights into how charged groups and counterions (like PF6−) are integrated into the crystal lattice, stabilized by a network of N-H···F and C-H···F hydrogen bonds. nih.govresearchgate.net The precise characterization of these assemblies is fundamental to the rational design of new receptor molecules for anions and other guests. researchgate.net
| Compound | Formula | Crystal System | Space Group | Key Supramolecular Interaction(s) |
|---|---|---|---|---|
| Triethyl benzene-1,3,5-tricarboxylate researchgate.net | C15H18O6 | Hexagonal | P65 | N/A (Focus on molecular structure) |
| 1,3,5-Tris(4-bromophenoxymethyl)-2,4,6-triethylbenzene rsc.org | C33H33Br3O3 | Monoclinic | P21/c | C-H···O, C-H···π, Br···π |
| Dicationic this compound with Pyridinium Subunits (Compound 1a) nih.gov | C33H41N5 2+ · 2PF6- | Monoclinic | P21/n | N-H···F, C-H···F |
Online and In-Situ Analytical Techniques for Process Control and Kinetic Studies
The synthesis and transformation of this compound, for example through the disproportionation of ethylbenzene (B125841) or diethylbenzene, require precise process control to maximize the yield of the desired isomer (typically 1,3,5-triethylbenzene) and minimize byproducts. google.com Online and in-situ analytical techniques are essential for achieving this control by providing real-time information about the reaction progress without the need for manual sampling and offline analysis. researchgate.netmt.com These methods involve integrating analytical probes directly into the reaction vessel or a flow loop, allowing for continuous monitoring of key process parameters and chemical composition. mdpi.com
Common in-situ spectroscopic techniques applicable to this compound processes include Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. mt.comrsc.org These techniques can provide continuous data on the concentration of reactants, intermediates, products, and byproducts, enabling a deep understanding of the reaction kinetics and mechanism. mt.commdpi.com This real-time data is crucial for maintaining optimal reaction conditions, such as temperature and pressure, ensuring consistent product quality and process safety. nih.gov
Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA), for designing, analyzing, and controlling manufacturing processes based on real-time measurements of critical quality and performance attributes. mt.comwikipedia.org The goal of PAT is to build quality into the product by understanding and controlling the process, rather than relying on end-product testing. hamiltoncompany.com
In the context of this compound production, PAT can be implemented to monitor and control the alkylation or disproportionation reactions. google.com For instance, an in-situ FTIR or Raman probe could be used to continuously monitor the concentrations of ethylbenzene, diethylbenzene, and the different this compound isomers within the reactor. rsc.org This data would be fed into a control system that could automatically adjust process parameters, such as catalyst feed rate or temperature, to maintain the reaction within its optimal operating window. This approach leads to numerous benefits, including improved yield and purity, reduced cycle time, minimized waste, and enhanced process safety and robustness. mt.comwikipedia.org
Real-time monitoring provides the data necessary for detailed kinetic studies of this compound transformations. researchgate.net By tracking the concentration of each species over time under various conditions, chemists can determine reaction rates, activation energies, and reaction orders. mdpi.com For example, using a rapid-sampling online chromatography system or in-situ spectroscopy, one could monitor the formation of 1,2,4- and 1,3,5-triethylbenzene from diethylbenzene. google.comresearchgate.net
This continuous stream of data allows for the validation of reaction mechanisms and the development of accurate kinetic models. arxiv.org Advanced techniques like time-resolved NMR spectroscopy can even be used to observe short-lived intermediates that are invisible to offline methods, providing unparalleled insight into the reaction pathway. arxiv.org This deep process understanding is critical for optimizing reaction selectivity towards the desired this compound isomer and for designing more efficient and sustainable chemical processes. mt.com
Future Directions and Emerging Research Areas in Triethylbenzene Chemistry
Development of Novel Catalytic Systems for Sustainable Triethylbenzene (B13742051) Chemistry
A major focus of current research is the creation of environmentally friendly and highly efficient catalytic systems for this compound synthesis and conversion. The goal is to replace traditional catalysts with more sustainable alternatives that offer better performance and recyclability.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) as Catalysts
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) represent a new frontier in catalysis. These are highly porous, crystalline materials with exceptionally large surface areas, making them ideal catalyst supports. Their tunable structures allow for the precise design of active sites, which can lead to enhanced selectivity in reactions involving this compound. For instance, MOFs can be engineered to have specific pore sizes that favor the formation of a particular this compound isomer during the alkylation of benzene (B151609) with ethylene (B1197577).
COFs, which are made entirely from light elements, are known for their outstanding thermal and chemical stability. This robustness makes them suitable for use in harsh reaction conditions that might be required for certain this compound conversions. Research is ongoing to develop COFs that can act as catalysts themselves or serve as supports for metal nanoparticles, preventing them from clumping together and deactivating.
Photocatalysis and Electrocatalysis in this compound Conversions
Photocatalysis and electrocatalysis offer green and energy-efficient routes for chemical transformations. These methods use light or electricity, respectively, to drive reactions that would otherwise require high temperatures and pressures.
In the context of this compound, photocatalysis can be employed for selective oxidation reactions. By using semiconductor materials that become reactive upon exposure to light, it is possible to functionalize the ethyl groups of this compound with high precision. This could provide a more sustainable pathway to valuable chemical intermediates.
Electrocatalysis, on the other hand, uses an electric current to facilitate reactions at an electrode surface. This technique can be applied to the hydrogenation or oxidation of this compound, offering a high degree of control over the reaction outcome. The ability to fine-tune the reaction conditions by simply adjusting the applied voltage makes electrocatalysis a powerful tool for selective synthesis.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The application of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the pace of discovery in this compound chemistry. These computational tools can analyze vast amounts of data to identify patterns and make predictions, thereby guiding experimental efforts.
Predictive Modeling for Reaction Outcomes and Selectivity
Machine learning algorithms can be trained on existing reaction data to build models that can predict the outcome of a chemical reaction. For this compound, this means that a researcher could use a predictive model to determine the optimal catalyst, solvent, and temperature for a specific transformation without having to perform numerous experiments. This not only saves time and resources but also allows for the exploration of a much wider range of reaction conditions. These models can be particularly useful for predicting the selectivity of a reaction, for instance, which isomer of this compound will be the major product.
Automated Synthesis Route Discovery for this compound Derivatives
Rational Design of this compound-Based Advanced Materials
The distinct molecular geometries of the this compound isomers make them excellent building blocks for the creation of advanced materials with specific functionalities. The ability to control the arrangement of the ethyl groups on the benzene ring allows for the design of materials with tailored properties.
For example, the symmetrical structure of 1,3,5-triethylbenzene (B86046) makes it an ideal precursor for the synthesis of porous organic polymers and MOFs. These materials have highly ordered internal structures with uniform pores, which are beneficial for applications such as gas storage and separation.
The less symmetrical isomers, such as 1,2,4-triethylbenzene, can be used to create liquid crystals. By attaching appropriate functional groups to the this compound core, it is possible to design molecules that exhibit liquid crystalline phases, which are essential for display technologies and sensors.
Furthermore, incorporating this compound units into polymer chains can enhance the properties of the resulting materials. This can lead to polymers with improved thermal stability, solubility, and mechanical strength, making them suitable for a wide range of applications, from high-performance engineering plastics to advanced membranes.
| This compound Isomer | Potential Application Area | Rationale for Use |
| 1,3,5-Triethylbenzene | Porous Materials (e.g., MOFs) | The high degree of symmetry facilitates the formation of well-ordered, crystalline structures with uniform porosity. |
| 1,2,4-Triethylbenzene | Liquid Crystals | The lower symmetry can be exploited to induce the formation of liquid crystalline phases when appropriate functional groups are added. |
| All Isomers | High-Performance Polymers | The incorporation of the rigid this compound unit into a polymer backbone can enhance its thermal and mechanical properties. |
Smart Materials with this compound Cores
Smart materials are materials that respond to external stimuli such as light, temperature, or electric fields. discovermaterials.co.uk The rigid and predictable geometry of the this compound core makes it an attractive building block for creating advanced functional and smart materials with tailored properties. myskinrecipes.com Research is emerging in the incorporation of this compound derivatives into sophisticated material systems.
A notable application is in the field of advanced display technologies, specifically in enhancing the performance of metal halide perovskites (MHPs) for light-emitting diodes (PeLEDs). stanford.edu Perovskites are promising for next-generation displays due to their high color purity, but their stability and efficiency can be limiting factors. stanford.edu In this context, a derivative, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834) (TBTB), has been successfully used as a surface-stabilizing agent for perovskite nanocrystals. stanford.edu TBTB acts as a halide vacancy healing agent, which helps to suppress the formation of defects on the nanocrystal surface. stanford.edu This passivation leads to improved carrier confinement and ultimately enhances the luminous efficiency and stability of the PeLEDs, demonstrating the potential of this compound-based molecules in the development of high-performance smart materials for electronics. stanford.edu The unique this compound core allows for the precise positioning of functional groups, enabling its use in producing polymers and resins with specific thermal or mechanical properties. myskinrecipes.combenchchem.com
Self-Assembled Systems and Nanostructures
Self-assembly is a process where components spontaneously organize into ordered structures. The 1,3,5-triethylbenzene scaffold is an exceptional template for directing the self-assembly of complex supramolecular architectures due to its C3 symmetry and the steric influence of its ethyl groups. fishersci.comthermofisher.krsigmaaldrich.comsigmaaldrich.com The ethyl groups can pre-organize appended functional groups into specific orientations, a phenomenon known as steric gearing, which can favor the formation of desired assemblies. rsc.org
Researchers have utilized this preorganization to construct a variety of nanostructures:
Macrobicycles: Tridentate ligands based on a 2,4,6-triethyl-substituted benzene scaffold have been used to self-assemble trinuclear arsenic (As) and antimony (Sb) macrobicycles when reacted with the corresponding metal trichlorides. rsc.org
Molecular Receptors: Derivatives of 1,3,5-trisubstituted 2,4,6-triethylbenzene have been synthesized to act as artificial receptors for the molecular recognition of carbohydrates. researchgate.netiucr.org These host molecules often feature functionalized side-arms designed to bind with specific guest molecules. researchgate.netiucr.org
Vesicles and Cages: A C3-symmetric tris-pyridyl ligand, 1,3,5-tris(isonicotinamidomethyl)-2,4,6-triethylbenzene, has been used to create copper(II)-based metal-organic polyhedra (MOPs). iucr.org These MOPs can hierarchically self-assemble into multifunctional, single-layered vesicles that are capable of encapsulating drug molecules like doxorubicin. iucr.org Similarly, (2,4,6-triethylbenzene-1,3,5-triyl)trimethanamine (B136862) is a key building block for constructing [4+4] imine cages through dynamic covalent chemistry. benchchem.com The steric bulk provided by the ethyl groups favors the formation of these larger cage architectures. benchchem.com
Perovskite Quantum Dot Inks: In another advanced application, 1,3,5-triethylbenzene is used as a component in a nonpolar binary solvent system for preparing highly stable perovskite quantum dot (PeQD) inks. scispace.com The π-electron structure of this compound provides strong electrostatic interactions that stabilize the quantum dots, enabling the printing of high-resolution arrays for micro-displays. scispace.com
Table 1: Examples of Self-Assembled Systems Based on this compound Derivatives
| This compound Derivative | Assembled Structure | Application/Function | Reference |
|---|---|---|---|
| 1,3,5-Tris(mercaptomethyl)-2,4,6-triethylbenzene Ligands | Trinuclear Arsenic/Antimony Macrobicycles | Fundamental Supramolecular Chemistry | rsc.org |
| 1,3,5-Trisubstituted 2,4,6-triethylbenzene with Pyridine/Purine Units | Artificial Carbohydrate Receptors | Molecular Recognition | researchgate.net |
| 1,3,5-Tris(isonicotinamidomethyl)-2,4,6-triethylbenzene | Metal-Organic Polyhedra (MOPs) / Vesicles | Drug Delivery (Doxorubicin encapsulation) | iucr.org |
| (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | [4+4] Imine Cages | Dynamic Covalent Chemistry, Host-Guest Systems | benchchem.com |
| 1,3,5-Triethylbenzene (as solvent component) | Stabilized Perovskite Quantum Dot Inks | High-Resolution Printed Micro-Displays | scispace.com |
Addressing Challenges in this compound Isomer Separation and Purification Technologies
A significant challenge in the industrial use of this compound is the separation of its three positional isomers: 1,2,4-, 1,2,3-, and 1,3,5-triethylbenzene. These isomers often coexist in the product stream from alkylation reactions. researchgate.net Much like other mixtures of aromatic isomers, such as xylenes (B1142099) and trimethylbenzenes, the separation of this compound isomers is difficult and energy-intensive due to their very close physical properties, particularly their boiling points. shuaa.omwaters.comacs.org
| Isomer | Boiling Point (°C) |
| 1,2,3-Triethylbenzene | 222 |
| 1,2,4-Triethylbenzene | 218 |
| 1,3,5-Triethylbenzene | 215 |
Note: Boiling points are approximate and may vary slightly based on the source.
Conventional separation techniques like fractional distillation are often economically unviable due to the small differences in boiling points. shuaa.omgoogle.com This necessitates the exploration and development of more advanced and efficient separation technologies. Future research in this area will likely focus on:
Adsorptive Separation: This technique relies on adsorbents that can selectively interact with one isomer over the others. Zeolites, which are microporous crystalline materials, are promising candidates. shuaa.om By acting as molecular sieves, zeolites with specific pore diameters close to the size of the hydrocarbon molecules can enable efficient separation. shuaa.om Research into novel zeolite structures or other porous materials like metal-organic frameworks (MOFs) could yield adsorbents with high selectivity for a specific this compound isomer. acs.orgbeilstein-journals.org For instance, a patent describes using a specific adsorbent to separate m-diethylbenzene from its isomers, highlighting the potential of this approach for substituted benzenes. google.com
Membrane-Based Separation: Membrane technologies offer a potentially cost-effective and efficient alternative to traditional methods. shuaa.om The development of membranes with tailored pore sizes and surface chemistries could allow for the selective permeation of one isomer, enabling its purification from the mixture.
Chromatographic Techniques: Advanced chromatographic methods, such as liquid-liquid chromatography (LLC) and centrifugal partition chromatography (CPC), are powerful tools for purifying complex isomer mixtures. rotachrom.com While often used at a smaller scale, research into scaling up these processes could provide viable industrial solutions for producing high-purity this compound isomers.
Comprehensive Life Cycle Assessment (LCA) Studies for this compound Production and Applications
A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal (cradle-to-grave). epa.goveuropa.eu LCAs are crucial tools for identifying environmental hotspots in a product's life cycle, guiding technological improvements, and supporting sustainable decision-making. epa.govethz.ch
To date, specific and comprehensive LCA studies for the complete life cycle of this compound are not widely published. However, LCAs have been conducted for related petrochemical products like styrene (B11656) and ethylbenzene (B125841). ethz.ch A study on a styrene-ethylbenzene production plant, for instance, identified the polymer production stage as having the most significant impacts, with considerable emissions of volatile organic compounds (VOCs). ethz.ch Another LCA study on large-volume organic chemicals showed that while production routes using carbon capture and utilization (CCU) could reduce greenhouse gas emissions by 88–97%, they could also increase other environmental impacts like eutrophication. researchgate.net
Future research should focus on conducting a comprehensive LCA for this compound. Such a study would involve:
Goal and Scope Definition: Defining the system boundaries (e.g., cradle-to-gate or cradle-to-grave), the functional unit (e.g., 1 kg of purified 1,3,5-triethylbenzene), and the impact categories to be assessed (e.g., global warming potential, energy consumption, VOC emissions).
Life Cycle Inventory (LCI) Analysis: Quantifying all inputs (raw materials like benzene and ethylene, energy) and outputs (products, co-products, emissions to air, water, and soil) for each stage of the life cycle. This includes the initial Friedel-Crafts alkylation, the challenging isomer separation processes, and its final application and disposal. wikipedia.org
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts based on the LCI results.
Interpretation: Analyzing the results to identify the major contributing processes to the environmental burden and proposing strategies for improvement, such as optimizing reaction conditions, improving separation efficiency, or exploring bio-based feedstocks.
Conducting these LCAs will provide invaluable data for the chemical industry to enhance the sustainability of this compound production and use. europa.eu
Exploration of this compound as a Probe for Fundamental Chemical Phenomena
The defined and somewhat rigid structure of substituted triethylbenzenes makes them excellent molecular platforms, or probes, for studying fundamental chemical phenomena. The interplay between the ethyl groups and other substituents on the benzene ring creates a unique environment for investigating noncovalent interactions and molecular dynamics. fishersci.com
Future research can leverage this compound derivatives to explore:
Cooperative Nonbonded Interactions: The structure of hexaethylbenzene, a related compound, forces its alkyl groups to point to opposite faces of the benzene ring. capes.gov.br This principle of cooperative interaction also applies to 1,3,5-trisubstituted-2,4,6-triethylbenzene derivatives, where the ethyl groups and the functional groups arrange themselves in a predictable, alternating up-down pattern. rsc.orgcapes.gov.brresearchgate.net This scaffold allows for the systematic study of how these nonbonded interactions (e.g., steric gearing) influence molecular conformation and the preorganization of binding sites in supramolecular hosts. rsc.orgbeilstein-journals.org
Reaction Dynamics and Steric Effects: The reactivity of functional groups attached to the this compound core can be studied to understand how the steric bulk of the neighboring ethyl groups influences reaction rates and pathways. Comparing the reactivity of a functional group on a this compound scaffold to its reactivity on a less hindered scaffold (like a trimethylbenzene or unsubstituted benzene) can provide quantitative data on steric hindrance. solubilityofthings.com This makes this compound a useful probe for dissecting steric versus electronic effects in organic reactions. waters.com
By using the this compound framework as a molecular probe, chemists can gain deeper insights into the subtle forces that govern molecular structure, stability, and reactivity. solubilityofthings.comsolubilityofthings.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
